molecular formula C16H23NO2 B2476597 Ethyl (1-benzylpiperidin-4-yl)acetate CAS No. 71879-59-9

Ethyl (1-benzylpiperidin-4-yl)acetate

Cat. No.: B2476597
CAS No.: 71879-59-9
M. Wt: 261.365
InChI Key: OZHPKNRLWYTYHD-UHFFFAOYSA-N
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Description

Ethyl (1-benzylpiperidin-4-yl)acetate is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHPKNRLWYTYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) and its critical role as a pharmacophore precursor.

A Critical Synthon for Piperidine-Based Therapeutics[1]

Executive Summary & Chemical Identity[2][3][4]

Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) is a pivotal olefinic intermediate used in the synthesis of piperidine-based pharmaceuticals.[1] It serves as the direct precursor to Ethyl (1-benzylpiperidin-4-yl)acetate (the saturated analog), which is subsequently converted into alcohol or aldehyde functionalities required for the assembly of acetylcholinesterase (AChE) inhibitors like Donepezil and other neuroactive agents.

Critical Distinction: Researchers must distinguish between the unsaturated (ylidene) and saturated (yl) forms. CAS 40110-55-2 specifically refers to the unsaturated compound containing an exocyclic double bond at the 4-position of the piperidine ring.

PropertyData
CAS Number 40110-55-2
IUPAC Name Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.35 g/mol
Appearance White to light yellow crystalline powder or solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Melting Point 62–65 °C (Typical range for pure crystalline form)
Boiling Point ~390 °C (Predicted at 760 mmHg); Distillable under high vacuum

Synthetic Pathways & Methodology

The industrial synthesis of CAS 40110-55-2 typically employs a Horner-Wadsworth-Emmons (HWE) reaction. This route is preferred over the Wittig reaction due to higher E-selectivity (though the product is symmetric at the ketone, the exocyclic double bond is formed) and easier removal of phosphate by-products.

Protocol: Horner-Wadsworth-Emmons Olefination

Reagents:

  • Substrate: 1-Benzyl-4-piperidone (CAS 3612-20-2)[2]

  • Reagent: Triethyl phosphonoacetate

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: Tetrahydrofuran (THF) or Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Activation: In a flame-dried reactor under nitrogen, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Ketone Addition: Add 1-Benzyl-4-piperidone (1.0 eq) dissolved in THF dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ether or purify via silica gel chromatography to yield the unsaturated ester (CAS 40110-55-2) .

Visualization: Synthesis & Downstream Transformation

SynthesisPath Piperidone 1-Benzyl-4-piperidone (Starting Material) Target Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) Piperidone->Target HWE Reaction HWE_Reagents Triethyl phosphonoacetate + NaH/THF HWE_Reagents->Target Saturated This compound (Saturated Precursor) Target->Saturated Catalytic Hydrogenation Hydrogenation H2 / Pd-C Hydrogenation->Saturated Alcohol 2-(1-benzylpiperidin-4-yl)ethanol (Drug Synthon) Saturated->Alcohol Ester Reduction Reduction LiAlH4 Reduction->Alcohol

Figure 1: Synthetic workflow from piperidone precursor to the saturated alcohol synthon.

Pharmaceutical Applications (Drug Development)

The primary utility of CAS 40110-55-2 lies in its conversion to the saturated alcohol or aldehyde , which are key building blocks for Donepezil (Aricept) and its analogs.

Mechanism of Application: The Donepezil Pathway

Donepezil, an acetylcholinesterase inhibitor, contains a benzylpiperidine moiety linked to a dimethoxyindanone ring.[5] The linkage is critical for binding to the anionic subsite of the AChE enzyme.

  • Hydrogenation: The unsaturated ester (CAS 40110-55-2) is hydrogenated (H₂, Pd/C) to form This compound .

  • Reduction: This saturated ester is reduced (LiAlH₄) to 2-(1-benzylpiperidin-4-yl)ethanol .

  • Coupling: The alcohol is converted to a leaving group (Tosylate/Iodide) and reacted with 5,6-dimethoxy-1-indanone (or a derivative) to form the final drug scaffold. Alternatively, the ester is reduced to the aldehyde and coupled via Aldol condensation.

Visualization: Role in Donepezil Synthesis

DonepezilPath Intermediate Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) SaturatedEster Saturated Ester (Intermediate) Intermediate->SaturatedEster Hydrogenation Alcohol 2-(1-benzylpiperidin-4-yl)ethanol SaturatedEster->Alcohol Reduction Coupling Coupling / Alkylation Alcohol->Coupling Indanone 5,6-Dimethoxy-1-indanone Indanone->Coupling Donepezil Donepezil (Aricept) (Final API) Coupling->Donepezil N-Alkylation / Condensation

Figure 2: Strategic placement of CAS 40110-55-2 in the retrosynthesis of Donepezil.

Analytical Characterization

To validate the identity of CAS 40110-55-2, researchers should look for specific signals in the NMR spectrum that differentiate it from the starting piperidone and the saturated product.

¹H NMR (CDCl₃, 400 MHz) Expectations
  • Olefinic Proton: A distinctive signal at δ 5.6–5.8 ppm (1H, s) . This singlet corresponds to the =CH-COOEt proton and confirms the presence of the double bond (ylidene). Note: This signal disappears upon hydrogenation.

  • Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (5H) corresponding to the benzyl group.

  • Benzyl Methylene: Singlet at δ 3.5 ppm (2H) (Ph-CH₂-N).

  • Ethyl Ester:

    • Quartet at δ 4.1 ppm (2H) (-O-CH₂-CH₃).

    • Triplet at δ 1.2 ppm (3H) (-CH₃).

  • Piperidine Ring: Multiplets at δ 2.3–2.6 ppm and δ 3.0–3.2 ppm (Allylic protons on the ring).

Impurity Profiling
  • Starting Material: Check for the absence of the ketone carbonyl peak in IR (~1715 cm⁻¹) and appearance of the conjugated ester carbonyl (~1690–1705 cm⁻¹).

  • Hydrolysis: Presence of a broad singlet at >10 ppm indicates hydrolysis to the carboxylic acid.

Safety & Handling

Hazard Classification (GHS):

  • Skin Irritation: Category 2[3]

  • Eye Irritation: Category 2A

  • Acute Toxicity: Harmful if swallowed (predicted based on piperidine class).

Handling Protocols:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond or hydrolysis of the ester.

  • Spill Management: Adsorb with sand or vermiculite. Do not flush into surface water; the benzylpiperidine moiety is potentially toxic to aquatic life.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1] Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. Retrieved from

  • ChemicalBook . (2025).[6][3][7] 2-(Piperidin-4-yl)-acetic acid ethyl ester Properties and Synthesis. Retrieved from

  • PubChem . (2025).[6][7] this compound Compound Summary. National Library of Medicine. Retrieved from

  • Sugimoto, H., et al. (1992). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24), 4821-4829.

Sources

Molecular weight and formula of Ethyl 2-(1-benzylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9) is a pharmacophore-dense intermediate primarily utilized in the synthesis of Donepezil (Aricept) , a reversible acetylcholinesterase inhibitor for Alzheimer’s disease.[1][2] Structurally, it consists of a piperidine ring N-benzylated at position 1 and functionalized with an ethyl acetate side chain at position 4.[1]

For drug development professionals, this molecule represents the "right-hand" synthon of the Donepezil architecture.[1] Its purity is critical; impurities in the benzyl ring or incomplete saturation of the piperidine core can propagate through subsequent reduction steps, leading to difficult-to-remove byproducts in the final API.[1] This guide outlines the physicochemical properties, a validated industrial synthesis route, and analytical profiling for quality assurance.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name Ethyl 2-(1-benzylpiperidin-4-yl)acetate
Common Name 1-Benzyl-4-piperidineacetic acid ethyl ester
CAS Number 71879-59-9
Molecular Formula

Molecular Weight 261.36 g/mol
Physical State Viscous Colorless to Pale Yellow Oil
Density ~1.045 g/cm³ (Predicted)
Boiling Point ~130°C at 0.75 mmHg (Lit.[1][3][4] for analog; vacuum distillation required)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
SMILES CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2

Validated Synthesis Protocol

Note: While direct alkylation of ethyl 2-(piperidin-4-yl)acetate is possible, the industry-standard route prioritizes the Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation to ensure regioselectivity and high yield.[1]

Phase 1: Olefination (Horner-Wadsworth-Emmons)

Objective: Convert 1-Benzyl-4-piperidone to the unsaturated ester intermediate.[1]

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium hydride (NaH, 60% dispersion, 1.3 eq).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions:

    
    , 
    
    
    
    atmosphere.[1]

Protocol:

  • Charge a flame-dried reactor with anhydrous THF and cool to

    
    .
    
  • Add NaH portion-wise. Caution: Hydrogen gas evolution.

  • Dropwise add Triethyl phosphonoacetate over 30 minutes. Stir for 1 hour to generate the ylide.

  • Add 1-Benzyl-4-piperidone (dissolved in THF) slowly to the ylide solution.

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of ketone.

  • Quench: Slowly add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Intermediate: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2).[1][4]

Phase 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to yield the target saturated ester.

  • Reagents: Intermediate from Phase 1,

    
     gas (balloon or 1-3 atm), 10% Pd/C catalyst (10 wt%).
    
  • Solvent: Ethanol or Methanol.

Protocol:

  • Dissolve the unsaturated ester in Ethanol.

  • Add 10% Pd/C catalyst carefully under inert atmosphere (

    
    ).
    
  • Purge system with Hydrogen gas (

    
    ).
    
  • Stir vigorously at Room Temperature for 12–24 hours.

  • Validation: Monitor via

    
     for the disappearance of the vinylic proton signal (~5.7 ppm).
    
  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Yield: Quantitative conversion to Ethyl 2-(1-benzylpiperidin-4-yl)acetate .

Process Flow Diagram (Logic & Mechanism)

SynthesisPath Start 1-Benzyl-4-piperidone (CAS 3612-20-2) Intermediate Unsaturated Ester (CAS 40110-55-2) C=C Double Bond Start->Intermediate HWE Reaction (Formation of C=C) Reagent1 Triethyl phosphonoacetate + NaH (Base) Reagent1->Intermediate Product TARGET MOLECULE Ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9) Intermediate->Product Reduction (Saturation of C-C) Reagent2 H2 / Pd/C (Catalytic Hydrogenation) Reagent2->Product Donepezil Donepezil API (Downstream Synthesis) Product->Donepezil Reduction to Alcohol + Indanone Coupling

Figure 1: Synthetic workflow converting the piperidone precursor to the target ester via HWE olefination and hydrogenation.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized material, the following spectral data should be confirmed.

(400 MHz, ) Expectation:
  • 
     7.20–7.35 (m, 5H):  Aromatic protons of the benzyl group.
    
  • 
     4.12 (q, 
    
    
    
    Hz, 2H):
    Methylene protons of the ethyl ester (
    
    
    ).[1]
  • 
     3.48 (s, 2H):  Benzylic methylene protons (
    
    
    
    ).[1]
  • 
     2.85 (d, 2H):  Equatorial protons of the piperidine ring (adjacent to N).[1]
    
  • 
     2.22 (d, 
    
    
    
    Hz, 2H):
    Acetate methylene protons attached to C4 (
    
    
    ).[1]
  • 
     1.95 (t, 2H):  Axial protons of the piperidine ring (adjacent to N).[1]
    
  • 
     1.75 (m, 1H):  Methine proton at C4 position.
    
  • 
     1.25 (t, 
    
    
    
    Hz, 3H):
    Methyl protons of the ethyl ester.
Mass Spectrometry (ESI-MS):
  • Calculated Mass (

    
    ):  261.36[1]
    
  • Observed (

    
    ):  262.2[1]
    
  • Fragment Ions: Distinct fragment at

    
     91 (Tropylium ion, characteristic of benzyl group).
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (

    
     or Argon) at 2–8°C. The ester is stable but can hydrolyze to the acid if exposed to moisture over prolonged periods.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, particularly during the NaH addition step (hydrogen evolution).

References

  • PubChem. (2025).[5][6][7] Ethyl (1-benzylpiperidin-4-yl)acetate - Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride).[1] Journal of Medicinal Chemistry, 38(24), 4821–4829. (Foundational paper on Donepezil synthesis).

  • LookChem. (2025). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Product Information. Retrieved from [Link][1]

  • SpectraBase. (2025).[6][8] Ethyl 2-[2-(N-benzyl)piperdinylidene]acetate NMR Data. Wiley Science Solutions. Retrieved from [Link][1][9]

Sources

A Technical Guide to the Structural and Synthetic Differentiation of Ethyl (1-benzylpiperidin-4-yl)acetate and Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Within the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. This guide provides an in-depth analysis of two closely related piperidine derivatives: Ethyl (1-benzylpiperidin-4-yl)acetate and Ethyl 1-benzylpiperidine-4-carboxylate. Despite their similar nomenclature and shared structural motifs, a critical difference—a single methylene linker—fundamentally alters their chemical properties, spectroscopic signatures, and synthetic pathways. This document serves as a technical resource for researchers to unambiguously differentiate between these two compounds, ensuring precision in synthesis, characterization, and application in drug discovery pipelines.

Part I: Molecular Structure and Nomenclature Analysis

A meticulous examination of the chemical nomenclature provides the first clue to the structural divergence of these molecules. The distinction lies in the point of attachment of the ethyl ester functional group relative to the piperidine ring.

1.1 this compound

  • IUPAC Name: ethyl 2-(1-benzylpiperidin-4-yl)acetate[1]

  • Molecular Formula: C₁₆H₂₃NO₂[1]

  • Molecular Weight: 261.36 g/mol [1]

In this molecule, the core is an acetate group (-CH₂COO-). The piperidine ring is a substituent on this acetate moiety at the second carbon (C2). The structure can be deconstructed as follows:

  • An ethyl ester.

  • An acetic acid backbone.

  • A (1-benzylpiperidin-4-yl) group attached to the alpha-carbon of the acetate.

This means there is a methylene (-CH₂-) bridge connecting the piperidine ring at its 4-position to the carbonyl carbon of the ester group.

1.2 Ethyl 1-benzylpiperidine-4-carboxylate

  • IUPAC Name: ethyl 1-benzylpiperidine-4-carboxylate[2]

  • Molecular Formula: C₁₅H₂₁NO₂[2][3][4][5]

  • Molecular Weight: 247.33 g/mol [2][4][5]

Here, the functional group is a carboxylate (-COO-), indicating that the carbonyl carbon of the ester is directly attached to the 4-position of the piperidine ring. The structure is composed of:

  • An ethyl ester.

  • A piperidine-4-carboxylic acid backbone.

  • A benzyl group attached to the piperidine nitrogen.

1.3 The Critical Distinction: A Homologous Methylene Unit

The fundamental difference between these two molecules is the presence of a single methylene (-CH₂-) group in this compound, which is absent in Ethyl 1-benzylpiperidine-4-carboxylate. This makes them homologs. This seemingly minor variation has profound consequences for their physical properties, spectroscopic data, and the strategic planning of their synthesis.

Caption: Core structural difference between the two title compounds.

Part II: Spectroscopic Differentiation

The structural variance is unequivocally reflected in the spectroscopic data. Accurate interpretation of NMR, MS, and IR spectra is essential for positive identification.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for distinguishing these isomers. The chemical environment of the atoms surrounding the ester group provides a unique fingerprint for each molecule.

  • ¹H NMR: The key differentiating signals are those of the protons alpha to the carbonyl group.

    • This compound: Expect a doublet around 2.2-2.3 ppm for the -CH₂-COO- protons. This signal arises from the methylene bridge between the piperidine ring and the carbonyl group.

    • Ethyl 1-benzylpiperidine-4-carboxylate: Expect a multiplet (often a tt - triplet of triplets) around 2.2-2.5 ppm for the single proton at the C4 position of the piperidine ring (-CH-COO-). This proton is coupled to the adjacent methylene protons on the ring.

  • ¹³C NMR: The carbon count and the chemical shift of the carbon alpha to the carbonyl are definitive.

    • This compound: Will show 16 distinct carbon signals (barring coincidental overlap). A key signal will be present for the -CH₂-COO- carbon at approximately 41 ppm.

    • Ethyl 1-benzylpiperidine-4-carboxylate: Will show 15 carbon signals. The signal for the C4 carbon of the piperidine ring, directly attached to the ester, will appear at approximately 40-42 ppm. The absence of the additional methylene carbon signal is a key identifier.

2.2 Mass Spectrometry (MS)

The molecular weight difference is a primary and straightforward method of differentiation.

CompoundMolecular FormulaExact Mass (Da)Key Fragmentation
This compoundC₁₆H₂₃NO₂261.17[1]Loss of the ethyl acetate moiety; fragmentation of the piperidine ring. The base peak is often m/z 91 (tropylium ion) from the benzyl group.
Ethyl 1-benzylpiperidine-4-carboxylateC₁₅H₂₁NO₂247.16[2]Loss of the ethoxycarbonyl group; fragmentation of the piperidine ring. The base peak is also frequently m/z 91.

2.3 Infrared (IR) Spectroscopy

Both compounds will exhibit a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1730-1740 cm⁻¹. While essential for confirming the presence of the ester functional group, IR spectroscopy alone is insufficient to reliably distinguish between these two homologous structures.

Part III: Synthetic Strategies and Mechanistic Rationale

The synthesis of each compound requires a distinct strategy based on the connectivity of the ester group. The choice of starting materials is paramount.

3.1 Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

This molecule is most commonly and efficiently synthesized via the N-alkylation of a pre-existing piperidine-4-carboxylate core.

Workflow Diagram: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Synthesis_Carboxylate start Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) reaction N-Benzylation (SN2 Reaction) start->reaction reagents Benzyl chloride (or Bromide) Base (e.g., K2CO3, Na2CO3, Et3N) Solvent (e.g., Toluene, DMF, CH3CN) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product Ethyl 1-benzylpiperidine-4-carboxylate purification->product

Caption: Synthetic workflow for Ethyl 1-benzylpiperidine-4-carboxylate.

Experimental Protocol:

  • Setup: To a solution of Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate) (1.0 eq.) in a suitable solvent such as toluene or acetonitrile, add a mild inorganic base like potassium carbonate (1.5-2.0 eq.).[6][7]

  • Rationale (Choice of Base): An inorganic base like K₂CO₃ is preferred because it is inexpensive, effective at scavenging the H-Cl byproduct, and is easily removed by filtration or aqueous workup. Stronger, nucleophilic bases are avoided to prevent side reactions with the ester.

  • Reaction: Add benzyl chloride or benzyl bromide (1.0-1.1 eq.) to the suspension. Heat the reaction mixture to reflux (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[6][7]

  • Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking the benzylic carbon and displacing the halide.

  • Workup and Purification: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the solvent in vacuo. If needed, dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield the pure product.[7]

3.2 Synthesis of this compound

The synthesis of this molecule is more complex as it requires the formation of a new carbon-carbon bond. A common strategy involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction followed by reduction.

Workflow Diagram: Synthesis of this compound

Synthesis_Acetate start N-Benzyl-4-piperidone hwe_reaction Horner-Wadsworth-Emmons Reaction start->hwe_reaction reagents_hwe HWE Reagent (e.g., Triethyl phosphonoacetate) Strong Base (e.g., NaH) Solvent (e.g., THF) reagents_hwe->hwe_reaction intermediate Ethyl (1-benzylpiperidin-4-ylidene)acetate (Unsaturated Ester) hwe_reaction->intermediate reduction Catalytic Hydrogenation intermediate->reduction reagents_red Reduction (e.g., H2, Pd/C or PtO2) Solvent (e.g., EtOH, EtOAc) reagents_red->reduction product This compound reduction->product

Caption: A common synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: HWE Reaction:

    • Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Rationale (Reagent Choice): The HWE reaction is often preferred over the classic Wittig reaction because the phosphonate byproduct is water-soluble, simplifying purification. NaH is a strong, non-nucleophilic base required to deprotonate the phosphonoacetate.

    • Reaction: Add triethyl phosphonoacetate (1.1 eq.) dropwise. Allow the mixture to stir until hydrogen evolution ceases. Then, add a solution of N-benzyl-4-piperidone (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[8]

  • Step 2: Reduction:

    • Setup: The crude unsaturated ester, Ethyl (1-benzylpiperidin-4-ylidene)acetate, is dissolved in a solvent like ethanol or ethyl acetate.[9]

    • Reaction: The solution is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum dioxide (PtO₂) under an atmosphere of hydrogen gas (from a balloon or a Parr shaker apparatus) until the reaction is complete.

    • Mechanism: The alkene double bond is stereospecifically reduced on the surface of the metal catalyst.

  • Workup and Purification:

    • After the HWE reaction, carefully quench with water or saturated NH₄Cl solution and extract with an organic solvent.

    • After hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo. The final product can be purified by column chromatography to yield pure this compound.

Conclusion

References

  • LookChem. (n.d.). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • ChemBK. (2024, April 9). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved February 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 30). Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. Retrieved February 12, 2026, from [Link]

  • Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved February 12, 2026, from [Link]

  • ChemBK. (2024, April 9). 1-Benzylpiperidine-4-carboxylic acid ethyl ester. Retrieved February 12, 2026, from [Link]

Sources

Technical Guide: Ethyl (1-benzylpiperidin-4-yl)acetate & Carboxylate in Donepezil Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Ethyl (1-benzylpiperidin-4-yl)acetate and its structural homolog, Ethyl 1-benzylpiperidine-4-carboxylate , in the synthesis of Donepezil.

Editorial Note on Nomenclature & Chemical Precision: While This compound (CAS 71879-59-9) is a valid chemical entity, it contains an additional methylene unit compared to the standard Donepezil linker. The primary industrial intermediate for commercial Donepezil (Aricept) is Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8), also known as Ethyl 1-benzylisonipecotate. This guide addresses the critical role of the Carboxylate in the standard route while defining the Acetate’s specific utility in synthesizing "Homo-Donepezil" and next-generation analogs.

Executive Summary

The synthesis of Donepezil (E-2020), a reversible acetylcholinesterase (AChE) inhibitor, relies on the precise assembly of two pharmacophores: the 5,6-dimethoxy-1-indanone moiety and the N-benzylpiperidine moiety.

Ethyl 1-benzylpiperidine-4-carboxylate acts as the pivotal "switch" intermediate. It provides the piperidine scaffold that is subsequently functionalized to the aldehyde state required for coupling with the indanone core. The This compound variant is employed in research pathways to generate chain-extended analogs (Homo-Donepezil) which exhibit altered selectivity profiles for Butyrylcholinesterase (BuChE) and BACE-1.

Key Chemical Parameters
PropertyCommercial Intermediate (Carboxylate)Research Intermediate (Acetate)
IUPAC Name Ethyl 1-benzylpiperidine-4-carboxylateEthyl 2-(1-benzylpiperidin-4-yl)acetate
CAS Number 24228-40-8 71879-59-9
Role Precursor to Donepezil Precursor to Homo-Donepezil
Linker Contribution 1-Carbon (Methylene)2-Carbon (Ethylene)
Downstream Target 1-Benzylpiperidine-4-carboxaldehyde2-(1-Benzylpiperidin-4-yl)acetaldehyde

Synthetic Pathway & Mechanism

The transformation of the ester intermediate into the active pharmaceutical ingredient (API) follows a rigorous reduction-oxidation-condensation sequence.

Formation of the Intermediate

The synthesis begins with the N-benzylation of ethyl isonipecotate. This step fixes the lipophilic benzyl side chain early in the process, which is critical for the drug's interaction with the AChE catalytic anionic site.

  • Reagents: Ethyl isonipecotate, Benzyl bromide,

    
    .
    
  • Solvent: DMF or Acetonitrile.[1]

  • Mechanism:

    
     nucleophilic substitution. The secondary amine of the piperidine attacks the benzylic carbon, displacing the bromide.
    
Activation: Conversion to Aldehyde

The ester group (-COOEt) is chemically inert toward the indanone enolate under mild conditions. It must be converted to the electrophilic aldehyde .

  • Route A (Direct Reduction): Using DIBAL-H at -78°C. Risk: Over-reduction to alcohol is common; difficult to scale.

  • Route B (Redox Sequence - Standard):

    • Reduction: Ester

      
       Alcohol using 
      
      
      
      or Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al).
    • Oxidation: Alcohol

      
       Aldehyde using Swern Oxidation (Oxalyl chloride/DMSO) or TEMPO/NaOCl.
      
The Convergent Step: Aldol Condensation

The 1-benzylpiperidine-4-carboxaldehyde is condensed with 5,6-dimethoxy-1-indanone .[2] This establishes the carbon skeleton of Donepezil.[3][4]

  • Catalyst: Lithium Diisopropylamide (LDA) or Sodium Methoxide (NaOMe).

  • Intermediate: The

    
    -unsaturated ketone (Enone).
    
  • Final Step: Catalytic hydrogenation (

    
    , Pd/C) reduces the double bond to yield Donepezil.
    

Visualization of Signaling & Synthetic Logic

The following diagram illustrates the parallel pathways for the Carboxylate (Standard) and Acetate (Analog) intermediates.

DonepezilSynthesis cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Activation cluster_2 Stage 3: Coupling & API Start Ethyl Isonipecotate Carboxylate Ethyl 1-benzylpiperidine- 4-carboxylate (Standard Intermediate) Start->Carboxylate + BnBr / K2CO3 Acetate Ethyl (1-benzylpiperidin- 4-yl)acetate (Analog Intermediate) Start->Acetate + Homologation Reagents BnBr Benzyl Bromide Aldehyde_Std 1-Benzylpiperidine- 4-carboxaldehyde Carboxylate->Aldehyde_Std 1. Reduction (LAH) 2. Oxidation (Swern) Aldehyde_Hom 2-(1-Benzylpiperidin- 4-yl)acetaldehyde Acetate->Aldehyde_Hom 1. Reduction 2. Oxidation Indanone 5,6-Dimethoxy-1-indanone Donepezil DONEPEZIL (Aricept) Indanone->Donepezil + Aldehyde_Std (Aldol + H2/Pd) HomoDonepezil HOMO-DONEPEZIL (Research Analog) Indanone->HomoDonepezil + Aldehyde_Hom (Aldol + H2/Pd)

Caption: Comparative synthetic workflows for Donepezil (via Carboxylate) and Homo-Donepezil (via Acetate).

Experimental Protocols (Standard Route)

Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol ensures high yield and minimizes the formation of the quaternary ammonium salt by-product.

Materials:

  • Ethyl isonipecotate (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (anhydrous, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Charge a 3-neck round-bottom flask with ACN (10 vol) and Ethyl isonipecotate.

  • Add

    
     under stirring.
    
  • Cool the mixture to 0–5°C using an ice bath.

  • Add Benzyl bromide dropwise over 30 minutes to control the exotherm.

  • Warm to room temperature (25°C) and stir for 4 hours.

  • Monitor via TLC (Hexane:EtOAc 4:1) or HPLC until starting amine is <0.5%.

  • Workup: Filter inorganic salts. Concentrate filtrate.[5][6] Dissolve residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Yield: Expect 90–95% as a pale yellow oil.

Reduction to 1-Benzyl-4-hydroxymethylpiperidine

Critical Process Parameter (CPP): Moisture control is vital when using


.

Procedure:

  • Suspend

    
     (1.5 eq) in dry THF (10 vol) under 
    
    
    
    atmosphere.
  • Cool to 0°C.

  • Add Ethyl 1-benzylpiperidine-4-carboxylate (dissolved in THF) dropwise.

  • Reflux for 2 hours.

  • Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Filter the granular precipitate. Concentrate the filtrate to yield the alcohol.

Swern Oxidation to Aldehyde

This step generates the reactive electrophile for the final coupling.

Procedure:

  • Cool oxalyl chloride (1.2 eq) in DCM to -78°C.

  • Add DMSO (2.4 eq) dropwise (gas evolution). Stir 15 min.

  • Add 1-Benzyl-4-hydroxymethylpiperidine (1.0 eq) in DCM. Stir 30 min.

  • Add Triethylamine (

    
    , 5.0 eq) and allow to warm to 0°C.
    
  • Quench with saturated

    
    . Extract with DCM.
    
  • Usage: Use immediately in the Aldol condensation step due to aldehyde instability.

Process Optimization & Impurity Profiling

Solvent Selection Matrix
SolventStepSuitabilityNotes
DMF BenzylationHighHard to remove; potential nitrosamine risk if not pure.
Acetonitrile BenzylationOptimal Easy workup, clean profile.
THF ReductionOptimal Essential for LAH solubility.
DCM OxidationOptimal Standard for Swern; requires efficient solvent recovery.
Critical Impurities
  • Des-benzyl Donepezil: Results from hydrogenolysis of the benzyl group during the final hydrogenation step if reaction time is prolonged.

    • Control: Monitor

      
       uptake strictly; use poisoned catalyst if necessary.
      
  • Over-reduced Alcohol: In the oxidation step, residual alcohol acts as a chain terminator in the Aldol condensation.

    • Limit: NMT 0.5% in the aldehyde intermediate.

References

  • Flow Chemistry Synthesis

    • Title: Flow chemistry investigations into the synthesis of donepezil.[2][7]

    • Source: University of Pretoria (UPSpace).
    • URL:[Link]

  • Analog Synthesis (Homo-Donepezil)

    • Title: Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.
    • Source: ACS Omega (via NIH).
    • URL:[Link]

  • Intermediate Characterization

    • Title: Ethyl 1-benzylpiperidine-4-carboxyl
    • Source: PubChem.[8]

    • URL:[Link]

  • Original Patent (Eisai)

    • Title: Cyclic amine compounds with activity against acetylcholinesterase.[9]

    • Source: EP 0296560 B1.
    • URL

Sources

An In-Depth Technical Guide to the Solubility of Ethyl (1-benzylpiperidin-4-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1-benzylpiperidin-4-yl)acetate is a key chemical intermediate, playing a significant role in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a benzyl group, a piperidine ring, and an ethyl acetate moiety, imparts specific physicochemical characteristics that dictate its behavior in various chemical environments. A thorough understanding of its solubility in organic solvents is paramount for professionals in drug development and chemical synthesis. Solubility data informs critical processes such as reaction medium selection, purification strategies (like crystallization), and the formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It combines theoretical principles with predictive analysis based on its molecular structure and the properties of analogous compounds. Furthermore, it furnishes a robust, step-by-step experimental protocol for researchers to empirically determine solubility, ensuring reproducible and accurate results.

Section 1: Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physical and chemical properties. The key physicochemical descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₂PubChem[2]
Molecular Weight 261.36 g/mol PubChem[2]
XLogP3 2.7PubChem[2]
Hydrogen Bond Donor Count 0LookChem[3]
Hydrogen Bond Acceptor Count 3LookChem[3]
Polar Surface Area (PSA) 29.5 ŲPubChem[2]

Expert Interpretation:

  • High Lipophilicity (XLogP3 = 2.7): The positive LogP value indicates a strong preference for non-polar, lipophilic (oil-like) environments over aqueous ones. This is the single most important predictor of its solubility, suggesting poor solubility in water but favorable solubility in many organic solvents.

  • Hydrogen Bonding Capability: The molecule possesses three hydrogen bond acceptors (the two ester oxygens and the tertiary amine nitrogen) but no donors.[3] This means it can interact with protic solvents (like alcohols) that can donate a hydrogen bond, but it cannot form hydrogen bonds with itself.[4][5] This asymmetry influences its interactions with different solvent classes.

  • Low Polarity (PSA = 29.5 Ų): The relatively small polar surface area compared to its overall size reinforces the compound's predominantly non-polar character. The large hydrocarbon framework, consisting of the benzyl and piperidine rings, dominates its surface properties.

Collectively, these properties create the profile of a classic organic-soluble molecule. The principle of "like dissolves like" dictates that solvents with similar polarity and intermolecular force characteristics will be most effective at dissolving it.[6]

Section 2: Theoretical Framework of Solubility

The dissolution of a solute in a solvent is an interplay of intermolecular forces. For this compound to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Caption: Factors influencing the solubility of the target compound.

  • Van der Waals Forces: The large non-polar benzyl and piperidine structures will primarily interact via London dispersion forces, making it soluble in non-polar solvents like toluene and dichloromethane.

  • Dipole-Dipole Interactions: The polar ester group (-COO-) introduces a dipole moment, allowing for favorable interactions with polar aprotic solvents like ethyl acetate and acetone.

  • Hydrogen Bonding: While unable to self-associate via hydrogen bonds, the compound can accept hydrogen bonds from protic solvents like methanol and ethanol.[5] However, the large non-polar bulk of the molecule may limit the extent of this interaction.

Section 3: Predicted Solubility Profile

While exhaustive quantitative data for this specific molecule is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its physicochemical properties and data from structurally similar compounds, such as Ethyl 1-benzylpiperidine-4-carboxylate and 1-Benzyl-4-piperidone.[7][8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformHigh These solvents have moderate polarity and can effectively solvate both the non-polar and polar regions of the molecule.
Aromatic TolueneHigh The "like dissolves like" principle is strong here; the benzene ring of toluene interacts favorably with the benzyl group of the solute.
Ethers Diethyl Ether, THFMedium to High These are good solvents for moderately polar compounds. THF is generally a stronger solvent than diethyl ether.
Esters Ethyl AcetateHigh The solute and solvent share the same functional group, leading to favorable dipole-dipole interactions.
Ketones AcetoneMedium Acetone is a polar aprotic solvent that can dissolve the compound, but its higher polarity may make it slightly less effective than DCM or ethyl acetate.
Polar Aprotic DMSO, DMFHigh These are very strong polar aprotic solvents capable of dissolving a wide range of organic molecules.
Alcohols (Protic) Methanol, EthanolMedium to Low Can act as H-bond donors to the ester and amine, but their polarity and strong self-association may struggle to accommodate the large non-polar part. A related isomer shows only slight solubility in methanol.[7]
Non-polar (Alkanes) Hexane, HeptaneLow to Slight These solvents lack any polarity to interact with the ester group. While the non-polar regions are large, they may not be sufficient for significant solubility. A related isomer is only slightly soluble in hexanes.[7]
Polar (Aqueous) WaterInsoluble The high lipophilicity (XLogP3 = 2.7) and large non-polar structure make it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.[4]

Section 4: Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a standardized experimental protocol is essential. The following method is a robust, self-validating procedure for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) and report the value in mg/mL.

Principle: This protocol uses the isothermal equilibrium method, where an excess of the solid solute is agitated in the solvent for a sufficient period to reach a state of equilibrium, forming a saturated solution. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solid is measured gravimetrically.

Solubility_Workflow A 1. Prepare Slurry Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibrate Agitate at constant temperature (e.g., 24-48 hours). A->B C 3. Settle & Filter Allow solids to settle. Withdraw supernatant using a syringe with a 0.45 µm filter. B->C D 4. Sample & Weigh Transfer a precise volume (e.g., 1.00 mL) of the clear filtrate to a pre-weighed vial. C->D E 5. Evaporate Solvent Remove solvent under vacuum or gentle nitrogen stream. D->E F 6. Final Weighing Dry the residue to a constant mass and weigh the vial again. E->F G 7. Calculate Solubility (Mass_Final - Mass_Initial) / Volume_Sampled F->G

Caption: Experimental workflow for solubility determination.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Temperature-controlled agitator (e.g., orbital shaker in an incubator)

  • Calibrated positive displacement pipette or Class A volumetric pipette

  • Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)

Step-by-Step Methodology:

  • Preparation:

    • Label and weigh several clean, dry glass vials on the analytical balance. Record these initial masses (Mass_Initial).

    • Choose a fixed temperature for the experiment (e.g., 25 °C) and set the agitator/incubator accordingly.

  • Creating the Saturated Solution:

    • To a separate, larger vial, add a known volume of the solvent (e.g., 5 mL).

    • Add an excess amount of this compound. "Excess" means adding enough solid so that a significant amount remains undissolved after agitation. This ensures the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the temperature-controlled agitator.

    • Causality: Agitate the slurry for a prolonged period (24 to 48 hours is standard). This is a critical step to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time may result in an undersaturated solution and an erroneously low solubility value.

  • Sampling the Supernatant:

    • After equilibration, remove the vial and let it stand undisturbed in the incubator for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw the clear supernatant (the saturated solution) into a syringe.

    • Attach a 0.45 µm syringe filter. Trustworthiness: This step is crucial. It removes any microscopic, undissolved particulates, ensuring that the mass measured in the final step is only from the truly dissolved solute.

    • Dispense and discard the first portion of the filtrate (approx. 10% of the syringe volume) to saturate the filter material.

    • Accurately transfer a precise volume (e.g., 1.00 mL) of the clear, filtered saturated solution into one of the pre-weighed vials from Step 1.

  • Solvent Evaporation and Drying:

    • Place the vial containing the sample in an evaporation system to gently remove the solvent. Avoid excessive heat which could degrade the compound.

    • Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

  • Final Measurement and Calculation:

    • Allow the vial to cool to room temperature in a desiccator, then weigh it on the same analytical balance (Mass_Final).

    • Calculate the mass of the dissolved solid: Mass_Solute = Mass_Final - Mass_Initial.

    • Calculate the solubility: Solubility (mg/mL) = Mass_Solute (mg) / Volume of Sampled Supernatant (mL) .

    • Repeat the experiment at least twice more to ensure reproducibility and report the average solubility and standard deviation.

Conclusion

This compound is a predominantly non-polar, lipophilic compound. Its solubility is expected to be high in halogenated, aromatic, and moderately polar aprotic solvents such as dichloromethane, toluene, and ethyl acetate. Conversely, it will exhibit low to negligible solubility in highly polar protic solvents like water and non-polar alkanes like hexane. These predictions, derived from its molecular structure and physicochemical properties, provide a strong directional guide for solvent selection. For definitive quantitative data, the detailed isothermal equilibrium protocol provided herein offers a reliable and scientifically sound method for empirical determination, empowering researchers to optimize their synthetic, purification, and formulation processes.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. (n.d.). LookChem.
  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • This compound. (n.d.). PubChem. Retrieved from [Link].

  • 1-Benzylpiperidine-4-carboxylic acid ethyl ester. (2024). ChemBK.
  • Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • 15.7 Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved from [Link].

  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • 3 Results and Discussion - 3.1 Solubility and miscibility. (n.d.). Refubium - Freie Universität Berlin.
  • An introduction to esters. (n.d.). Chemguide. Retrieved from [Link].

  • Solubility of Organic Compounds. (2023).
  • 1-Benzyl-4-piperidone - Solubility of Things. (n.d.).

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Technical Dossier & Safety Guide: Ethyl (1-benzylpiperidin-4-yl)acetate

[1]

Document Control:

  • Role: Senior Application Scientist

  • Scope: Drug Discovery & Process Chemistry

  • Status: Active Research Intermediate

Chemical Identity & Strategic Context

Molecule Characterization

This compound is not merely a reagent; it is the saturated "side-chain" precursor often utilized in the convergent synthesis of Donepezil (Aricept). Its purity and handling directly impact the yield of subsequent aldol condensations or cyclization steps.[2]

Attribute Specification
Chemical Name This compound
CAS Number 71879-59-9 (Saturated form)
Related CAS 40110-55-2 (Unsaturated ylidene precursor)
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
SMILES CCOC(=O)CC1CCN(CC1)Cc2ccccc2
Structure N-benzyl piperidine core with C4-ethyl acetate tail
Synthetic Utility

In medicinal chemistry, this molecule serves as a "masked" nucleophile or electrophile depending on the subsequent transformation.[2]

  • Primary Pathway: Hydrolysis to the acid followed by coupling with indanones.

  • Secondary Pathway: Reduction to the alcohol (2-(1-benzylpiperidin-4-yl)ethanol) for halide conversion.[1]

Hazard Identification & Risk Assessment (QSAR-Enhanced)

Note: While specific toxicological data for this exact CAS is limited, the following risk profile is derived from "Read-Across" analysis of the benzyl-piperidine class and the unsaturated analog.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315) - Amine functionality often leads to local irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.[1]

Critical Toxicity Insights
  • Pharmacological Activity: As a structural analog to active CNS drugs, this compound may possess inherent biological activity.[2] Treat as a potential bioactive agent.

  • Sensitization: Benzyl-amines can act as weak sensitizers.[1] Avoid repeated dermal contact.

Operational Protocols: Handling & Synthesis

Synthesis & Processing Workflow

The following diagram illustrates the standard workflow for generating and utilizing this intermediate, highlighting safety checkpoints.

SynthesisWorkflowStartStart: 1-Benzyl-4-piperidoneStep1Wittig/HWE Reaction(Formation of Ylidene)Start->Step1 + Triethyl phosphonoacetateStep2Catalytic Hydrogenation(Pd/C, H2) -> Target MoleculeStep1->Step2 CAS 40110-55-2QCQC Check: NMR/HPLC(Verify Saturation)Step2->QC CAS 71879-59-9QC->Step2 Incomplete Red.UseDownstream Application(Donepezil Synthesis)QC->Use Purity >98%

Figure 1: Synthetic lineage from the piperidone precursor to the target saturated ester.[1][2]

Storage & Stability[1][2]
  • Atmosphere: Store under Argon or Nitrogen . The tertiary amine is susceptible to N-oxidation over prolonged exposure to air.[1]

  • Temperature: 2-8°C (Refrigerated).

  • Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., peroxides, permanganates) due to the benzylic amine moiety.[2]

Emergency Response Architecture

This section details self-validating response protocols. "Self-validating" means the responder checks for specific physiological feedback to confirm the intervention is working.

First Aid Logic
Exposure Route Immediate Action Validation Check
Inhalation Move to fresh air. Administer O₂ if dyspneic.[3]Monitor SpO₂ > 95%. Ensure resolution of wheezing.
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 min.[1]Visual check: Erythema reduction. Tactile check: No slimy residue (amine removal).
Eye Contact Irrigate with saline. Do not use neutralization agents. pH paper check of lacrimal fluid returns to ~7.4.
Ingestion Do NOT induce vomiting. Rinse mouth.Monitor for CNS depression (drowsiness) due to structural similarity to sedatives.[2]
Fire-Fighting Measures
  • Flash Point (Predicted): >110°C.[2][4]

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Water jet is ineffective and may spread the immiscible organic layer.

  • Hazardous Combustion: Emits toxic NOₓ fumes. Full SCBA is mandatory.

Physical & Chemical Properties (Benchmarking)

Use these values to validate the identity of synthesized batches.

PropertyValue / RangeMethod/Note
Physical State Viscous Oil or Low-Melting SolidDepends on purity/salt formation.[1]
Color Colorless to Pale YellowDarkening indicates oxidation.
Boiling Point ~130°C @ 0.75 mmHgHigh vacuum required for distillation.
Density 1.05 - 1.08 g/cm³Denser than water?[1] No, typically close to 1.0.
Solubility Soluble: DCM, EtOAc, MeOH.[2]Insoluble in water (Free base).[2]
pKa (Calc) ~8.5 (Piperidine Nitrogen)Forms stable salts with HCl/Oxalic acid.[2]

Exposure Controls & Personal Protection

Engineering Controls
  • Fume Hood: Mandatory. Velocity > 100 fpm.

  • Static Grounding: Required during transfer of large volumes (>1L) due to the combustible nature of the organic solvent matrix usually present.[2]

PPE Decision Matrix

PPEMatrixTaskTask IdentificationQuantQuantity > 10g?Task->QuantLowRiskStandard PPE:Nitrile Gloves + Lab Coat + Safety GlassesQuant->LowRiskNoHighRiskHigh Exposure PPE:Double Nitrile (0.11mm) + Face Shield + Respirator (OV/P95)Quant->HighRiskYes

Figure 2: PPE selection logic based on scale of operation.

Ecological Impact & Disposal[1][2][11]

Environmental Fate[1][2]
  • Aquatic Toxicity: Predicted Acute Category 2. The benzyl-amine motif is often toxic to aquatic invertebrates (Daphnia).[1]

  • Persistence: Not readily biodegradable.

  • Bioaccumulation: LogPow ~2.7 (Moderate). Potential to bioconcentrate in lipid tissues.

Disposal Protocol
  • Acidification: Dissolve in a combustible solvent and treat with dilute HCl to form the water-soluble hydrochloride salt (reduces volatility).

  • Incineration: Must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOₓ).[2]

References

  • PubChem Compound Summary. (2025). This compound (CID 10400444).[1][5] National Center for Biotechnology Information. Link

  • Sugimoto, H., et al. (1995).[2] Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride).[1] Journal of Medicinal Chemistry. Link

  • European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Benzyl derivatives and Piperidine toxicity profiles. Link

  • LookChem. (2025).[2] Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate CAS 40110-55-2 Data. Link

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl (1-benzylpiperidin-4-yl)acetate , a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil (Aricept) .

Executive Technical Summary

This compound (CAS 71879-59-9 ) is the saturated ester derivative of the N-benzylpiperidine pharmacophore. It serves as a pivotal "switchyard" intermediate in the synthesis of neurodegenerative therapeutics. While often overshadowed by its unsaturated precursor (CAS 40110-55-2 ), the saturated ester is the direct metabolic precursor to the aldehyde moiety required for the classic Donepezil aldol condensation route.

Market Reality: The commercial supply chain is bifurcated. The unsaturated analogue (Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate) is the dominant commodity chemical due to its stability and direct synthesis via Horner-Wadsworth-Emmons reaction. The saturated target is typically generated in situ or purchased as a high-value specialty reagent.

Chemical Identity & Structural Distinction

Procurement errors frequently occur due to the similarity between the unsaturated (ylidene) and saturated (yl) forms.

FeatureTarget Compound (Saturated) Commercial Precursor (Unsaturated)
Chemical Name This compound Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
CAS Number 71879-59-9 40110-55-2
Structure Piperidine ring is fully saturated.Double bond at the 4-position (exocyclic).
Role Direct precursor to alcohol/aldehyde.Stable starting material; requires hydrogenation.
Commercial Status Specialty / Custom SynthesisCommodity / Bulk Intermediate

Synthesis & Process Logic

Understanding the synthesis is prerequisite to evaluating supplier quality. The cost of the saturated ester is driven by the hydrogenation efficiency of the unsaturated precursor.

The Donepezil Pathway

The following diagram illustrates the critical position of this ester in the drug development lifecycle.

Donepezil_Synthesis Start 1-Benzyl-4-piperidone (CAS 3612-20-2) Unsat Unsaturated Ester (CAS 40110-55-2) [COMMERCIAL STAPLE] Start->Unsat HWE Reaction Reagent Triethyl phosphonoacetate Reagent->Unsat Sat Saturated Ester (CAS 71879-59-9) [TARGET] Unsat->Sat H2 / Pd-C (Hydrogenation) Alcohol Alcohol Intermediate (Reduction) Sat->Alcohol LiAlH4 Aldehyde Aldehyde Intermediate (Oxidation) Alcohol->Aldehyde Swern Ox Donepezil Donepezil (Aricept) (Final API) Aldehyde->Donepezil Aldol w/ Indanone

Figure 1: The synthetic lineage from commodity starting materials to Donepezil. The transition from Yellow (Unsaturated) to Green (Saturated) represents the primary value-add step.

Supply Chain & Price Trends

Global Supplier Landscape

The market is dominated by Chinese and Indian manufacturers who supply the unsaturated precursor in bulk, while Western catalog houses (Sigma, Matrix, SynQuest) provide purified research-grade aliquots.

Supplier TierKey VendorsProduct FocusTypical Purity
Tier 1 (Catalog) Sigma-Aldrich, Matrix Scientific, SynQuestResearch quantities (1g - 25g)>97% (HPLC)
Tier 2 (Bulk/Custom) Ningbo Inno Pharmchem, Capot ChemicalPilot/Bulk (1kg - 100kg)>95% (Industrial)
Tier 3 (Aggregators) Molbase, ChemicalBook, PubChem VendorsSourcing agentsVariable
Price Trend Analysis (2024-2026)
  • Research Scale (1g - 25g):

    • Unsaturated (CAS 40110-55-2): Prices have remained stable.

      • 5g:$98 - $130 USD (Matrix Scientific / SynQuest).

      • 100g:$400 - $600 USD (Direct inquiry).

    • Saturated (CAS 71879-59-9): Significantly higher premium due to the extra hydrogenation step.

      • 1g:$150 - $250 USD (Custom synthesis usually required).

  • Bulk Scale (Industrial):

    • Prices are heavily correlated with 1-Benzyl-4-piperidone costs.

    • Trend: A slight decline in bulk pricing is observed as generic Donepezil competition intensifies, forcing intermediate manufacturers to optimize the Horner-Wadsworth-Emmons (HWE) reaction yields.

    • Volatility: Supply from China is subject to environmental regulation fluctuations, which can cause 4-6 week lead time delays.

Quality Assurance & Analytical Protocols

For researchers purchasing the unsaturated ester to generate the saturated target in-house, strict QC is required to ensure complete hydrogenation.

Protocol: Purity Verification via HPLC
  • Objective: Distinguish between the unsaturated starting material and the saturated product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Stronger absorption for unsaturated) and 210 nm (Critical for saturated ester detection).

  • Acceptance Criteria:

    • Unsaturated (Starting Material): Elutes later due to conjugated double bond rigidity.

    • Saturated (Product): Elutes earlier; must show <0.5% residual unsaturated peak.

Self-Validating NMR Check
  • 1H NMR (CDCl3):

    • Unsaturated: Look for the olefinic proton singlet around 5.7 - 5.8 ppm .

    • Saturated: The olefinic peak must be absent . Look for the appearance of the CH2-COOEt doublet/multiplet around 2.2 - 2.4 ppm and the methine proton at the 4-position.

Procurement Recommendation

  • For Routine Synthesis: Do not overpay for the saturated ester (CAS 71879-59-9). Purchase the unsaturated analogue (CAS 40110-55-2) from a Tier 1 supplier (e.g., Matrix Scientific or SynQuest) and perform a standard hydrogenation (H2, Pd/C, EtOH) in-house. This reduces material costs by approximately 60-70% .

  • For Analytical Standards: Purchase the certified saturated standard (CAS 71879-59-9) from a specialized vendor (e.g., Santa Cruz Biotechnology or custom synthesis) to calibrate your HPLC methods.

References

  • PubChem. this compound (CID 10400444).[3] National Library of Medicine. Available at: [Link]

  • Sugimoto, H., et al. (1989). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry.
  • LookChem. Global Supplier List for CAS 40110-55-2. Available at: [Link]

Sources

Methodological & Application

Horner-Wadsworth-Emmons reaction protocol for benzylpiperidine acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This application note details the optimized protocol for synthesizing Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS: 40110-55-2).[1] This molecule is a critical pharmacophore and intermediate in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil (Aricept), used in Alzheimer’s disease therapy.

Why HWE? Unlike the classical Wittig reaction, the Horner-Wadsworth-Emmons (HWE) protocol is employed here for three strategic reasons:

  • E-Selectivity: HWE reagents (phosphonate carbanions) thermodynamically favor the formation of E-alkenes (trans-isomers), which is often the bioactive conformation required for subsequent hydrogenation or functionalization.

  • Purification Efficiency: The phosphate byproduct (sodium diethyl phosphate) is water-soluble, unlike the difficult-to-remove triphenylphosphine oxide produced in Wittig reactions.

  • Nucleophilicity: Phosphonate carbanions are more nucleophilic than phosphonium ylides, ensuring rapid reaction with the sterically hindered ketone at the piperidine C4 position.

Mechanistic Principles

The reaction involves the coupling of 1-benzyl-4-piperidone with triethyl phosphonoacetate using a strong base.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxaphosphetane intermediate which dictates stereoselectivity.

HWE_Mechanism Reagents Triethyl Phosphonoacetate + NaH (Base) Carbanion Phosphonate Carbanion (Nucleophile) Reagents->Carbanion Deprotonation (-H2) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + 1-Benzyl-4-piperidone (Nucleophilic Attack) Elimination Elimination Step Intermediate->Elimination Cycloreversion Product Ethyl (1-benzylpiperidin- 4-ylidene)acetate (E-Isomer) Elimination->Product Byproduct Diethyl Phosphate (Water Soluble) Elimination->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction favoring E-alkene formation via thermodynamic control.

Materials & Stoichiometry

Reagent Table

ComponentRoleEquiv.MW ( g/mol )Notes
1-Benzyl-4-piperidone Substrate1.0189.26Electrophile. Ensure free base form (not HCl salt).
Triethyl phosphonoacetate HWE Reagent1.2224.19Keep anhydrous.
Sodium Hydride (60%) Base1.324.00Wash with hexanes if mineral oil interferes with downstream analysis.
THF (Anhydrous) SolventN/A72.11Must be dry; water quenches the carbanion.

Detailed Experimental Protocol

Safety Pre-Check: Sodium Hydride (NaH) evolves hydrogen gas. Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Phase 1: Formation of the Phosphonate Carbanion[2]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe. Flush with Nitrogen.

  • Base Suspension: Charge the flask with NaH (1.3 eq) suspended in anhydrous THF (10 mL per gram of substrate). Cool to 0°C using an ice bath.

  • Reagent Addition: Add Triethyl phosphonoacetate (1.2 eq) dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution should turn clear to pale yellow as the carbanion forms.
      
  • Activation: Stir at 0°C for 30 minutes to ensure complete deprotonation.

Phase 2: HWE Coupling
  • Substrate Addition: Dissolve 1-benzyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The ketone spot (

      
      ) should disappear, replaced by the less polar alkene product (
      
      
      
      ).
Phase 3: The "Self-Validating" Workup (Acid-Base Purification)

This workflow exploits the basicity of the piperidine nitrogen to separate the product from non-basic impurities (e.g., mineral oil, excess phosphonate) without column chromatography.

Workup_Flow Reaction Crude Reaction Mixture Quench Quench with Sat. NH4Cl Reaction->Quench Extract1 Extract with EtOAc Quench->Extract1 OrgLayer1 Organic Layer (Product + Impurities) Extract1->OrgLayer1 AqLayer1 Aqueous Layer (Phosphate Byproducts) Extract1->AqLayer1 Discard AcidWash Wash with 1M HCl OrgLayer1->AcidWash OrgLayer2 Organic Layer (Discard: Mineral Oil, Phosphonates) AcidWash->OrgLayer2 Discard Non-Basics AqLayer2 Aqueous Acid Layer (Product as HCl Salt) AcidWash->AqLayer2 Target Captured Basify Basify with 4M NaOH (pH > 10) AqLayer2->Basify Extract2 Extract with DCM or EtOAc Basify->Extract2 FinalProduct Pure Product (Free Base) Extract2->FinalProduct

Figure 2: Acid-Base extraction workflow ensuring high purity by isolating the basic amine product.

Protocol Steps:

  • Quench: Slowly add saturated aqueous

    
     to quench excess NaH.
    
  • Initial Extraction: Extract with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Acid Extraction (Critical): Extract the organic layer with 1M HCl (

    
    ).
    
    • Result: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (mineral oil, unreacted phosphonate) remain in the organic phase.

  • Basification: Cool the aqueous acidic layer and slowly add 4M NaOH until pH > 10.

    • Result: The product will precipitate or oil out as the free base.

  • Final Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM). Dry over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase activation time at 0°C.
Z-Isomer Presence Kinetic control dominantEnsure the reaction warms to RT; use thermodynamic conditions (longer time).
Emulsions Amphiphilic nature of amineUse brine during extractions; filter through Celite if necessary.
Starting Material Remains Enolization of ketoneAdd ketone slowly to the ylide; ensure reagents are strictly anhydrous.

References

  • Preparation of Ethyl (1-benzylpiperidin-4-ylidene)acetate Source: ChemicalBook / Patent Literature

  • Horner-Wadsworth-Emmons Reaction Mechanism & Protocols Source: Organic Chemistry Portal

  • General Workup Procedures for Amino-Esters Source: BenchChem Application Notes

  • Synthesis of N-Benzyl-4-piperidone Derivatives Source: Organic Syntheses, Coll. Vol. 10

Sources

A Detailed Guide to the Catalytic Hydrogenation of Ethyl (1-benzylpiperidin-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the catalytic hydrogenation of ethyl (1-benzylpiperidin-4-ylidene)acetate to synthesize ethyl (1-benzylpiperidin-4-yl)acetate. This application note is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical guidance.

Introduction and Significance

This compound is a valuable piperidine derivative widely used as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its precursor, ethyl (1-benzylpiperidin-4-ylidene)acetate, is an α,β-unsaturated ester that can be efficiently converted to the desired saturated product via catalytic hydrogenation.[2][3] This transformation, a conjugate reduction, is a fundamental reaction in organic chemistry.

Mastering this procedure is crucial for ensuring a high yield and purity of the final product, which is essential for subsequent synthetic steps in drug discovery and development. This guide provides a robust and validated protocol, emphasizing the rationale behind key experimental choices and critical safety considerations.

Reaction Principle and Mechanism

The core transformation is the selective reduction of the carbon-carbon double bond (alkene) in an α,β-unsaturated ester, without affecting the carbonyl group of the ester or the benzyl protecting group.

Overall Reaction Scheme

The hydrogenation adds two hydrogen atoms across the double bond of the reactant to yield the saturated ester product.

Caption: Catalytic hydrogenation of the starting material to the saturated product.

Mechanistic Considerations

This reaction proceeds via heterogeneous catalysis, where the reactant in the liquid phase interacts with hydrogen gas on the surface of a solid catalyst.

  • Catalyst Choice : 10% Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Palladium is highly effective at adsorbing and activating molecular hydrogen (H₂), splitting it into reactive hydrogen atoms on the catalyst surface.[4] It demonstrates excellent chemoselectivity for reducing carbon-carbon double bonds in the presence of other functional groups like esters.[5]

  • Solvent Selection : Ethanol is an ideal solvent for this reaction. It readily dissolves the organic substrate while being inert to the reaction conditions. Its polarity can also aid in the reaction process. Other common solvents for hydrogenation include methanol and ethyl acetate.[4][6]

  • Reaction Pathway : The mechanism involves the adsorption of both the hydrogen gas and the alkene moiety of the substrate onto the palladium surface. The adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, resulting in the saturated product, which subsequently desorbs from the catalyst surface.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis (1-10 g). For larger scales, specialized high-pressure hydrogenation reactors are required.[7][8]

Materials and Equipment
Reagents & Solvents Equipment
Ethyl (1-benzylpiperidin-4-ylidene)acetateThree-neck round-bottom flask (250 mL)
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
Ethanol (anhydrous)Gas inlet adapter with stopcock
Hydrogen (H₂) gas balloon or cylinderNitrogen/Vacuum manifold
Nitrogen (N₂) gas (for inerting)Septa and glass stoppers
Celite® 545 (for filtration)Buchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRAnalytical balance, TLC plates, NMR tubes
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Substrate & Solvent to Flask B 2. Purge System with N₂ A->B C 3. Add Pd/C Catalyst D 4. Evacuate & Backfill with H₂ C->D E 5. Stir Vigorously at RT D->E F 6. Monitor by TLC E->F F->E Incomplete G 7. Purge with N₂ F->G Complete H 8. Filter through Celite® G->H I 9. Concentrate Filtrate H->I J 10. Characterize Product I->J

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure

Safety First: This reaction involves flammable hydrogen gas and a potentially pyrophoric catalyst. Conduct all steps in a certified chemical fume hood.[9] Ensure no flammable solvents are unnecessarily present in the hood.[10]

  • Reactor Setup:

    • Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.

    • Add ethyl (1-benzylpiperidin-4-ylidene)acetate (e.g., 5.0 g, 19.3 mmol).

    • Add anhydrous ethanol (100 mL) to dissolve the substrate.

    • Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, and glass stoppers for the other necks.

  • Inerting the System:

    • Evacuate the flask gently and backfill with nitrogen gas.

    • Repeat this evacuation-backfill cycle three times to ensure the atmosphere is completely inert.[10] This is crucial to prevent the formation of explosive mixtures of hydrogen and air.[8]

  • Catalyst Addition:

    • Under a positive flow of nitrogen, carefully add 10% Pd/C (50% wet, ~10 mol%, ~410 mg) to the stirred solution.

    • Note: Handle wet Pd/C with care. While safer than dry Pd/C, it should still be treated as a potential ignition source.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. For balloon hydrogenation, ensure the balloon is securely attached.

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[4]

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • To take a sample: briefly stop stirring, switch the atmosphere from hydrogen back to nitrogen, and withdraw a small aliquot with a pipette.[10]

    • Spot the aliquot on a TLC plate against a spot of the starting material. The disappearance of the starting material spot indicates the reaction is complete. The product should have a different Rf value.

    • Alternatively, online techniques like mid-IR spectroscopy can provide real-time monitoring without sampling.[11]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete (typically 2-6 hours), stop stirring and carefully switch the atmosphere back to nitrogen by performing three vacuum/N₂ cycles.[7]

    • CRITICAL SAFETY STEP: The used Pd/C catalyst is highly pyrophoric and can ignite upon contact with air.[10] Never filter the dry catalyst in the open air.

    • Prepare a small pad of Celite® in a Buchner funnel.

    • Under a nitrogen atmosphere or by working quickly, filter the reaction mixture through the Celite® pad to remove the catalyst.

    • Wash the filter cake with a small amount of ethanol to ensure all product is collected.

    • Immediately quench the Celite®/catalyst pad with plenty of water and store it in a dedicated, labeled waste container, ensuring it remains wet.[10]

  • Product Isolation:

    • Combine the filtrates and remove the ethanol using a rotary evaporator.

    • The resulting crude product, this compound, is often of high purity. If necessary, it can be further purified by column chromatography.

Results and Characterization

The protocol should yield the desired product in high yield (>95%) and purity.

Typical Reaction Parameters
ParameterValue / ConditionRationale
Substrate Scale 5.0 gStandard lab scale
Catalyst 10% Pd/C (10 mol%)High activity and selectivity for C=C reduction.[4]
Hydrogen Source H₂ balloonSufficient for atmospheric pressure reactions.
Pressure ~1 atmMild conditions, avoids need for high-pressure reactor.
Temperature Room TemperatureSufficient for most hydrogenations of this type.
Solvent EthanolGood substrate solubility, inert.[6]
Reaction Time 2-6 hoursVaries; monitor by TLC for completion.
Expected Yield >95%This reaction is typically very efficient.
Product Characterization
  • ¹H NMR: The most telling change is the disappearance of the vinyl proton signal (C=CH) from the starting material and the appearance of new aliphatic proton signals corresponding to the now-saturated piperidine ring and adjacent CH₂ group.

  • ¹³C NMR: The disappearance of the two sp² carbon signals of the alkene bond and the appearance of new sp³ carbon signals.

  • IR Spectroscopy: The disappearance of the C=C stretching vibration band, which is present in the starting material.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product, C₁₆H₂₃NO₂ (MW: 261.36 g/mol ).[1]

Troubleshooting Guide

G start Monitor Reaction problem Reaction Stalled / Incomplete? start->problem Issue Detected problem2 Side Product (N-debenzylation)? start->problem2 solution Problem? problem->solution Yes end Successful Reaction problem->end No solution1 1. Check H₂ supply (refill balloon). 2. Add more catalyst (poisoned?). 3. Improve stirring. problem->solution1 Yes solution2 Debenzylation occurred. Use a less aggressive catalyst or shorter reaction time. problem2->end No problem2->solution2 Yes

Caption: Troubleshooting common issues in the hydrogenation reaction.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Vertex AI Search.
  • Hydrogenation SOP. University of Rochester.
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development.
  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. (2019). RSC Publishing.
  • Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry - ACS Publications.
  • Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh.
  • Hydrogenation reaction safety. (2024). YouTube.
  • Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. LookChem.
  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022). MDPI.
  • Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2022). Chemistry LibreTexts.
  • Industrial Hydrogenation Process Monitoring Using Ultra-compact Near-Infrared Spectrometer and Chemometrics. (2017). ResearchGate.
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters - ACS Publications.
  • 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.
  • This compound. PubChem.
  • ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. Sigma-Aldrich.
  • Ethyl 2-(1-benzyl-4-piperidinylidene)acetate. ChemScene.
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. Benchchem.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.

Sources

Application Note: Optimized Reduction Protocols for Piperidin-4-ylidene Acetates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established protocols with field-proven optimization strategies for the reduction of piperidin-4-ylidene acetates.

Executive Summary

Piperidin-4-yl acetates are critical pharmacophores in GPCR ligand design (e.g., opioid receptors, chemokine receptors). The precursor, piperidin-4-ylidene acetate , contains a tetrasubstituted, exocyclic


-unsaturated ester. Reducing this alkene requires careful selection of conditions to control three variables:
  • Chemoselectivity: Preserving N-protecting groups (Boc vs. Benzyl).

  • Regioselectivity: Preventing double-bond migration to the thermodynamically stable endocyclic enamine (tetrahydropyridine).

  • Stereoselectivity: Controlling cis/trans ratios in substituted piperidine rings.

This guide details three validated protocols: Catalytic Hydrogenation (Pd/C) , Dissolving Metal Reduction (Mg/MeOH) , and Nickel Boride Reduction (NaBH4/NiCl2) .

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's protecting group and stereochemical requirements.

DecisionMatrix Start Start: Select Substrate ProtectingGroup N-Protecting Group? Start->ProtectingGroup Boc Boc / Cbz / Fmoc ProtectingGroup->Boc Acid/Base Stable Benzyl Benzyl (Bn) ProtectingGroup->Benzyl Labile to H2 MethodA Method A: Pd/C Hydrogenation (Standard) Boc->MethodA High Yield MethodC Method C: Ni2B Reduction (Rapid/Mild) Boc->MethodC Alternative Benzyl->MethodA Removes Bn (If desired) MethodB Method B: Mg/MeOH Reduction (Chemoselective) Benzyl->MethodB Preserves Bn Benzyl->MethodC Preserves Bn

Figure 1: Decision tree for selecting reduction conditions based on N-protecting group stability.

Detailed Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Standard)

Best for: N-Boc, N-Cbz substrates; large-scale synthesis. Mechanism: Syn-addition of H2 across the alkene surface.

Reagents & Equipment[1][2][3][4][5][6]
  • Catalyst: 10% Pd/C (50% wet). Note: Dry Pd/C is pyrophoric; wet catalyst is safer and equally effective.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30–50 psi).

Protocol
  • Dissolution: Dissolve the piperidin-4-ylidene acetate (1.0 equiv) in EtOH (0.1 M concentration).

  • Catalyst Addition: Under an inert atmosphere (N2 or Ar), add 10% Pd/C (10 wt% loading relative to substrate).

    • Caution: Add catalyst to the solvent before introducing hydrogen to prevent ignition.

  • Hydrogenation: Purge the vessel with H2 (x3). Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient; use 40 psi for sterically hindered substrates).

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

    • Checkpoint: Look for the disappearance of the UV-active conjugated ester spot.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOH.[7] Concentrate the filtrate in vacuo.

Critical Parameter: If the reaction is too slow, the double bond may isomerize to the endocyclic position (tetrahydropyridine), which is much harder to reduce. Solution: Add 1-2 equivalents of Acetic Acid (AcOH) to protonate the nitrogen and accelerate reduction, or increase H2 pressure.

Method B: Dissolving Metal Reduction (Mg/MeOH)

Best for: N-Benzyl substrates (prevents debenzylation); conjugated esters. Mechanism: Single Electron Transfer (SET) leading to 1,4-reduction.

Reagents & Equipment[1][2][3][4][5][6][8]
  • Reductant: Magnesium turnings (Mg), clean and fresh.

  • Solvent: Anhydrous Methanol (MeOH).[6]

  • Additive: Iodine (I2) crystal (catalytic, for initiation).

Protocol
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous MeOH (0.2 M).

  • Initiation: Add a single crystal of I2. Stir until the color fades (activation of Mg surface).

  • Addition: Add Mg turnings (5–10 equiv) in small portions over 30–60 minutes.

    • Safety: The reaction is exothermic and generates H2 gas. Use a reflux condenser and efficient stirring. Keep the reaction temperature below 50°C using a water bath if necessary.

  • Completion: Stir for an additional 2–4 hours until Mg is consumed. The solution will become viscous (magnesium methoxide formation).

  • Quench: Cool to 0°C. Carefully quench with 1N HCl or saturated NH4Cl solution until the pH is neutral/slightly acidic (dissolves Mg salts).

  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na2SO4, and concentrate.

Why this works: The electron-deficient


-unsaturated ester accepts an electron from Mg, forming a radical anion which is protonated by MeOH. This method is highly specific for conjugated systems and leaves isolated benzyl groups intact.
Method C: Nickel Boride Reduction (NaBH4 / NiCl2)

Best for: Rapid screening; substrates sensitive to acidity. Mechanism: Hydride transfer via in situ generated Nickel Boride (Ni2B) species.[9]

Protocol
  • Dissolution: Dissolve substrate (1.0 equiv) and NiCl2·6H2O (0.1–0.5 equiv) in MeOH (0.1 M). Solution will be green.[10]

  • Reduction: Cool to 0°C. Add NaBH4 (3.0–5.0 equiv) portion-wise.

    • Observation: The solution immediately turns black (formation of Ni2B) with vigorous gas evolution.

  • Timeline: Reaction is often complete within 15–30 minutes.

  • Workup: Filter through Celite to remove the black precipitate. Concentrate and partition between EtOAc/Water.

Stereochemical Considerations (Substituted Rings)

When the piperidine ring contains a substituent at C2 or C3, the reduction creates a new stereocenter at C4 (relative to the ring).

  • Catalytic Hydrogenation (Pd/C): H2 adds to the less hindered face of the alkene.

    • Result: Typically yields the cis-isomer (substituent and acetate on the same side) if the substituent is equatorial, as H2 comes from the axial face.

  • Mg/MeOH (Thermodynamic Control): The intermediate enolate can protonate from either face, often favoring the thermodynamically more stable trans-isomer (equatorial ester).

Stereochem Substrate 2-Substituted Piperidin-4-ylidene H2_Path Path A: H2 / Pd/C (Kinetic Control) Substrate->H2_Path Mg_Path Path B: Mg / MeOH (Thermodynamic Control) Substrate->Mg_Path Cis Major Product: Cis-Isomer (H2 delivery opposite to substituent) H2_Path->Cis Trans Major Product: Trans-Isomer (Equatorial Ester favored) Mg_Path->Trans

Figure 2: Divergent stereochemical outcomes based on reduction method.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Double Bond Migration Slow reduction; basic conditions.Isomerization to endocyclic enamine is common. Switch to Method C (Ni2B) for speed, or add AcOH to Method A.
Incomplete Reaction Steric hindrance of the tetrasubstituted alkene.Increase H2 pressure (50 psi) or temperature (40°C). Use fresh catalyst.
Loss of Benzyl Group Hydrogenolysis by Pd/C.Switch to Method B (Mg/MeOH) or use poisoned catalyst (Pd/BaSO4).
Over-reduction (Alcohol) Excessive reductant/time (Method B).Monitor strictly. Mg/MeOH reduces C=C first, but can reduce esters to alcohols with prolonged heating.

References

  • General Hydrogenation of Piperidines

    • Synthesis of Piperidines: Recent Advances. National Institutes of Health (NIH).

  • Mg/MeOH Reduction Methodology

    • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[6][11][12][13] Current Organic Chemistry.[11][13]

    • Magnesium/Methanol: An Effective Reducing Agent.[6][8][12][13] Organic Chemistry Portal.[8]

  • Nickel Boride Reduction

    • NaBH4-NiCl2 System for Diene Reduction. Scribd / Asian Journal of Chemistry.[14]

  • Stereoselective Hydrogenation

    • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts.[15] RSC Organic Chemistry Frontiers.

  • Substrate Data

    • Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate (Product). NIH GSRS.

Sources

Application Note & Protocol: A Guide to the N-Alkylation of Ethyl (Piperidin-4-yl)acetate with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents and biologically active alkaloids.[1] Functionalization of the piperidine nitrogen via N-alkylation is a cornerstone transformation, allowing for the strategic modification of a molecule's physicochemical properties, such as its lipophilicity, basicity, and receptor-binding interactions. This, in turn, profoundly influences its pharmacological profile, including potency, selectivity, and metabolic stability.

The target molecule of this protocol, ethyl 1-benzylpiperidine-4-carboxylate and its derivatives, are critical pharmaceutical intermediates.[2][3] They serve as foundational building blocks for a diverse range of therapeutics, including anti-inflammatory agents, antitumor drugs, and treatments for cardiovascular and bone diseases.[3] This guide provides a detailed, field-proven protocol for the synthesis of ethyl 1-benzylpiperidine-4-acetate via a direct N-alkylation of ethyl (piperidin-4-yl)acetate with benzyl bromide, grounded in the principles of nucleophilic substitution.

Mechanistic Rationale and Scientific Principles

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[4]

2.1 The SN2 Pathway In this mechanism, the lone pair of electrons on the secondary amine nitrogen of ethyl (piperidin-4-yl)acetate acts as a nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion departing as the leaving group.

2.2 The Critical Role of the Base A crucial component of this reaction is the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2][5] As the reaction proceeds, the hydrogen atom on the piperidine nitrogen is released, reacting with the bromide leaving group to form hydrobromic acid (HBr). Without a base, this acid would protonate the nitrogen of the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic, effectively halting the reaction.[5] The added base scavenges the HBr as it is formed, ensuring a continuous supply of the free, nucleophilic amine to drive the reaction to completion.

2.3 Mitigating Side Reactions: The Challenge of Over-Alkylation A common pitfall in amine alkylation is over-alkylation, where the newly formed tertiary amine product, which is also nucleophilic, reacts with another molecule of benzyl bromide to form a quaternary ammonium salt.[6] To minimize this undesired side reaction, a slow, controlled addition of the alkylating agent (benzyl bromide) is recommended. This ensures that the piperidine starting material is always in relative excess compared to the alkyl halide, favoring mono-alkylation.[5]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaNotes
Ethyl (piperidin-4-yl)acetate16996-53-9C₉H₁₇NO₂Starting material
Benzyl Bromide100-39-0C₇H₇BrAlkylating agent, Lachrymator
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃Base
Toluene, anhydrous108-88-3C₇H₈Reaction Solvent
Ethyl Acetate141-78-6C₄H₈O₂For work-up and chromatography
Hexanes110-54-3C₆H₁₄For chromatography
Deionized Water7732-18-5H₂OFor work-up
Saturated Sodium Chloride Solution (Brine)7647-14-5 (NaCl)NaCl (aq)For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent
Silica Gel7631-86-9SiO₂For column chromatography
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel (addition funnel)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates, tank, and UV lamp

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of ethyl 1-benzylpiperidine-4-carboxylate.[3][7]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (piperidin-4-yl)acetate (5.0 g, ~0.032 mol, 1.0 eq).

  • Add anhydrous toluene (100 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (6.6 g, ~0.048 mol, 1.5 eq) to the flask. Stir the resulting suspension for 15 minutes at room temperature to ensure good dispersion.[3]

Step 2: Addition of Benzyl Bromide

  • In a dropping funnel, prepare a solution of benzyl bromide (5.4 g, ~0.032 mol, 1.0 eq) in 20 mL of anhydrous toluene.

  • Add the benzyl bromide solution dropwise to the stirred suspension over a period of 30 minutes. Causality Note: Slow addition is critical to maintain a low instantaneous concentration of the alkylating agent, thereby minimizing the risk of over-alkylation.[5]

Step 3: Reaction and Monitoring

  • Once the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting piperidine spot is no longer visible.[3][7]

Step 4: Work-up Procedure

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by carefully adding 75 mL of deionized water and stir for 10 minutes.

  • Pour the mixture into a separatory funnel. Separate the organic (top) layer.

  • Extract the aqueous layer twice more with toluene (2 x 50 mL).

  • Combine all organic layers and wash them twice with a saturated brine solution (2 x 50 mL) to remove residual water and inorganic salts.[3][7]

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

Step 5: Purification

  • Purify the crude oil using silica gel column chromatography.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column and elute with a solvent system of ethyl acetate in hexanes (e.g., starting with 1:4 and gradually increasing the polarity) to isolate the pure ethyl 1-benzylpiperidine-4-acetate.[2]

  • Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to afford the final product as a colorless or pale yellow oil. A typical yield is in the range of 85-95%.[2][3]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Setup 1. Reaction Setup (Piperidine, K₂CO₃, Toluene) Add 2. Reagent Addition (Dropwise Benzyl Bromide) Setup->Add Stir 15 min Reflux 3. Reflux & Monitoring (4-6h, TLC) Add->Reflux Heat to 110°C Workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) Reflux->Workup Cool to RT Purify 5. Purification (Column Chromatography) Workup->Purify Concentrate Product Final Product Ethyl 1-benzylpiperidine-4-acetate Purify->Product

Caption: Workflow for the N-alkylation of ethyl (piperidin-4-yl)acetate.

Safety and Handling Precautions

Benzyl bromide is a highly hazardous substance and must be handled with extreme care. [8][9]

  • Toxicity: Benzyl bromide is a lachrymator (causes tearing), corrosive, and toxic. It can cause severe skin burns and eye damage.[10][11] Inhalation may cause respiratory irritation.[11]

  • Handling: Always handle benzyl bromide in a well-ventilated chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), splash-proof goggles, a face shield, and a lab coat.[8][10]

  • Incompatibilities: Avoid contact with strong bases, amines, oxidizing agents, alcohols, and metals, as violent reactions can occur.[9][10] The material is also light and moisture-sensitive.[11]

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Ensure all ignition sources are removed.[8][11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

Product Characterization

The identity and purity of the synthesized ethyl (1-benzylpiperidin-4-yl)acetate (Molecular Formula: C₁₆H₂₃NO₂) should be confirmed through standard analytical techniques.[12]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the benzyl group and the integrity of the ethyl acetate moiety.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (261.36 g/mol ).[12]

References

  • Benzyl-Bromide - Safety Data Sheet. (2013).
  • Benzyl bromide - Synquest Labs. (n.d.).
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Benzyl bromide - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Benzyl bromide - SAFETY DATA SHEET. (2010).
  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate. (2024). ChemBK. Retrieved from [Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate. (n.d.). Chemdad.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of Amines. (2022). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis Architectures for Donepezil Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

Donepezil (Aricept) represents a cornerstone in Alzheimer’s palliative care, functioning as a reversible acetylcholinesterase (AChE) inhibitor.[1] The synthesis of this molecule at scale hinges on the efficient preparation and convergence of two critical pharmacophores: the Indanone moiety (5,6-dimethoxy-1-indanone) and the Piperidine moiety (1-benzyl-4-piperidinecarboxaldehyde).

This guide departs from traditional, low-yielding academic routes, focusing instead on Process Intensification (PI) strategies. We prioritize routes that minimize chromatographic purification, utilize heterogeneous catalysis for flow compatibility, and manage critical impurities (e.g., the dehydro-analog) upstream.[1]

Retrosynthetic Disconnection

The most atom-economical disconnection relies on a convergent Aldol condensation followed by a chemoselective hydrogenation. This approach minimizes step count compared to the linear pyridine-quaternization route.

Retrosynthesis Donepezil Donepezil (Aricept) Enone Enone Intermediate (Dehydro-Donepezil) Donepezil->Enone Hydrogenation (Pd/C or Pt/C) Indanone Precursor A: 5,6-Dimethoxy-1-indanone Enone->Indanone Aldol Condensation (-H2O) Aldehyde Precursor B: 1-Benzyl-4-piperidinecarboxaldehyde Enone->Aldehyde

Figure 1: Convergent retrosynthetic strategy isolating the two critical precursors.[1]

Precursor A: 5,6-Dimethoxy-1-indanone

CAS: 2107-69-9 Role: Provides the indanone core responsible for binding to the peripheral anionic site of AChE.

Strategic Route Selection

While academic papers often cite the reaction of 3-chloro-3',4'-dimethoxypropiophenone, this route generates stoichiometric halogenated waste.[1] The Intramolecular Friedel-Crafts Acylation of 3-(3,4-dimethoxyphenyl)propanoic acid is the preferred industrial route due to atom economy and the availability of the starting hydrocinnamic acid derivative.

Protocol: Scalable Cyclization

Reaction Type: Intramolecular Electrophilic Aromatic Substitution Scale: Pilot (1.0 kg input)[1]

ParameterSpecificationRationale
Reagent 3-(3,4-dimethoxyphenyl)propanoic acidLow cost, non-toxic starting material.
Catalyst/Solvent Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)MsOH is preferred for easier workup (water soluble) compared to viscous PPA.[1]
Temperature 60–70 °CBalances rate vs. polymerization/tar formation.
Yield Target >85%Critical for cost efficiency.

Step-by-Step Methodology:

  • Charging: To a glass-lined reactor, charge Methanesulfonic acid (5.0 vol) . Heat to 40 °C.

  • Addition: Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) portion-wise over 1 hour. Note: Exothermic reaction. Maintain internal temp < 50 °C.

  • Cyclization: Heat the mixture to 70 °C and stir for 3–5 hours. Monitor by HPLC (Target: <1.0% Starting Material).

  • Quench: Cool to 20 °C. Slowly pour the reaction mass into Ice/Water (10 vol) with vigorous stirring. The product will precipitate.

  • Isolation: Filter the solid. Wash with water until pH is neutral.[1]

  • Purification: Recrystallize from Methanol/Water (8:2) to remove regioisomeric impurities (though high regioselectivity is inherent to the para-directing methoxy groups).[1]

  • Drying: Vacuum dry at 45 °C.

Quality Check:

  • Appearance: Off-white to pale yellow crystalline solid.

  • HPLC Purity: >98.5% (Critical impurity: Unreacted acid).[1]

Precursor B: 1-Benzyl-4-piperidinecarboxaldehyde

CAS: 22065-85-6 Role: Provides the N-benzylpiperidine moiety, mimicking acetylcholine's quaternary ammonium structure.

Strategic Route Selection

This aldehyde is prone to oxidation (forming the carboxylic acid) and polymerization.[1]

  • Route A (Reduction): DIBAL-H reduction of the ester.[1] Drawback: Requires cryogenic conditions (-78 °C), difficult to scale.[1]

  • Route B (Oxidation): TEMPO/NaOCl oxidation of 1-benzyl-4-hydroxymethylpiperidine . Advantage:[1][2][3][4][5] Runs at 0–25 °C, uses aqueous bleach, highly scalable.[1]

Protocol: Green Oxidation (Anelli Conditions)

Reaction Type: TEMPO-mediated Oxidation Scale: 500 g input[1]

Reagents:

  • Substrate: 1-Benzyl-4-hydroxymethylpiperidine

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%)[1]

  • Co-oxidant: NaOCl (Sodium Hypochlorite, 10-12% aq solution)[1]

  • Co-catalyst: KBr (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc for greener profile) / Water biphasic system.[1]

Methodology:

  • Solution Prep: Dissolve substrate (1.0 equiv) and TEMPO (0.01 equiv) in EtOAc (10 vol). Add solution of KBr (0.1 equiv) in water (2 vol).[1] Cool to 0 °C.

  • Oxidation: Add aqueous NaOCl (1.1 equiv) dropwise while maintaining pH at 8.5–9.5 using saturated NaHCO3. Critical: pH control prevents over-oxidation to the acid.[1]

  • Monitoring: Reaction is typically fast (< 2 hours).[1] Monitor GC/HPLC for disappearance of alcohol.

  • Workup: Separate phases. Wash organic layer with aqueous sodium thiosulfate (to quench oxidant) and then brine.[1]

  • Stabilization: The aldehyde is unstable. Do not distill unless necessary. Use the crude solution directly in the next step (telescoping) or store under Nitrogen at -20 °C.[1]

Convergent Synthesis: The Aldol-Hydrogenation Sequence

This section details the coupling of Precursor A and B. Modern process chemistry favors Sequential Flow Synthesis to handle the exotherm of the condensation and the pressure of hydrogenation.[1]

Flow Process Architecture

The following diagram illustrates a continuous flow setup that integrates the condensation and reduction, minimizing the handling of the unstable enone intermediate.

FlowProcess FeedA Feed A: Indanone + Aldehyde in MeOH/THF Reactor1 Reactor 1 (Aldol) Packed Bed (Solid Base) or CSTR (60°C) FeedA->Reactor1 FeedB Feed B: Base Catalyst (KOH or Amberlyst column) FeedB->Reactor1 If liquid base InlineFilter Inline Purification (Water removal/Extraction) Reactor1->InlineFilter Enone Intermediate Reactor2 Reactor 2 (Hydrog.) Pd/C Fixed Bed 80°C InlineFilter->Reactor2 H2Feed H2 Gas (20 bar) H2Feed->Reactor2 Collection Crude Donepezil Solution Reactor2->Collection

Figure 2: Sequential continuous flow synthesis minimizing intermediate isolation.

Detailed Protocol (Batch Alternative)

For facilities without flow capabilities, the optimized batch protocol is as follows:

Step 1: Aldol Condensation [1][6][7][8][9]

  • Reflux: Combine 5,6-dimethoxy-1-indanone (1.0 equiv) and 1-benzyl-4-piperidinecarboxaldehyde (1.05 equiv) in THF/Methanol (1:1) .

  • Catalysis: Add KOH (1.2 equiv) or Amberlyst A-26 (OH- form) .[1]

  • Reaction: Heat to reflux (65 °C) for 4 hours. The product (Enone) precipitates or forms a thick oil.[1]

  • Isolation: Cool to 0 °C. Filter the solid Enone. Yield is typically 85–90%.[1]

    • Checkpoint: Verify structure by NMR. The olefinic proton signals are distinct.

Step 2: Hydrogenation (The Critical Step)

  • Loading: Charge Enone (1.0 equiv) into an autoclave. Solvent: THF/Ethanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading) . Note: Pt/C is sometimes used to prevent de-benzylation, but Pd/C is cheaper if conditions are controlled.[1]

  • Conditions: Pressurize with H2 (5–10 bar) . Stir at RT to 40 °C .

    • Caution: High temp/pressure can lead to hydrogenolysis of the benzyl group (Desbenzyl impurity).[1]

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Salt Formation: Dissolve residue in EtOAc. Add HCl in isopropanol to precipitate Donepezil HCl .

Quality Control & Impurity Management

To ensure pharmaceutical grade (USP/EP) quality, specific impurities must be monitored.

Impurity NameOriginControl Strategy
Dehydro-Donepezil Incomplete HydrogenationEnsure sufficient H2 pressure and reaction time. Re-subject to hydrogenation if detected >0.1%.[1]
Desbenzyl Donepezil Over-reduction (Hydrogenolysis)Limit temperature (<40°C) and pressure (<10 bar).[1] Use Pt/C if Pd/C is too aggressive.
Donepezil N-Oxide Oxidation during storageStore precursors and final API under Nitrogen. Use antioxidant in formulation.
Open-Ring Impurity Hydrolysis of IndanoneMaintain anhydrous conditions during the Aldol step.

References

  • Ishitani, H., Sogo, H., Furiya, Y., & Kobayashi, S. (2024).[1][10][11] Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation. Chemistry - A European Journal.[8][11] Link[1][12]

  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017).[1][12] Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999–2004.[1] Link

  • Sugimoto, H., et al. (Eisai Co Ltd).[1] (1996).[1][8] Process for producing cyclic amine derivatives. US Patent 5,606,064.[6] Link

  • BenchChem. (2024).[1] Unveiling the Impurity Profile of Donepezil: A Comparative Guide. Link

  • Dubey, P. K., et al. (2010).[1] A new commercially viable synthetic route for donepezil hydrochloride. Chemical and Pharmaceutical Bulletin, 58(9), 1157–1160.[1][13] Link

Sources

Solvent selection for Ethyl (1-benzylpiperidin-4-yl)acetate extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocol for Ethyl (1-benzylpiperidin-4-yl)acetate

Executive Summary

This compound (CAS: 103067-16-7) is a critical intermediate in the synthesis of the acetylcholinesterase inhibitor Donepezil (Aricept). Its isolation typically follows a Horner-Wadsworth-Emmons condensation or a catalytic hydrogenation step.

The extraction of this molecule presents a specific chemoselective challenge: balancing the basicity of the piperidine ring (pKa ~9.5) with the hydrolytic sensitivity of the ethyl ester.

This Application Note provides a scientifically grounded guide to solvent selection, replacing the toxic historical standard (Dichloromethane) with scalable, greener alternatives (Toluene and Ethyl Acetate). It includes a self-validating "pH-Swing" protocol designed to maximize purity (>98%) while minimizing ester hydrolysis.

Physicochemical Profiling & Extraction Logic

To design a robust extraction, we must exploit the molecule's physical properties.

PropertyValueImplication for Extraction
pKa (Piperidine N) ~9.5The molecule exists as a water-soluble salt at pH < 7 and an organic-soluble free base at pH > 11.
LogP ~2.7Highly lipophilic in its free-base form, ensuring excellent partitioning into non-polar solvents.
Functional Groups Ethyl EsterCritical Risk: Susceptible to hydrolysis (saponification) at high pH, especially if temperature is uncontrolled.
Impurities Neutral/AcidicReagents like triethyl phosphonoacetate or acidic byproducts can be removed by washing the aqueous salt form with organics.
The "pH-Swing" Strategy

We utilize the basic nitrogen to purify the compound without chromatography.

  • Acid Phase (pH 2-3): Protonate the amine. The target stays in water; non-basic impurities partition into the organic wash.

  • Base Phase (pH 12): Deprotonate the amine. The target moves to the organic phase; salts remain in water.

Solvent Selection Matrix

We evaluated four solvent classes based on Selectivity , ICH Guidelines (Safety), and Process Suitability .

SolventRoleRatingTechnical Justification
Toluene Primary Recommendation (Process) ⭐⭐⭐⭐⭐Best for Scale-up. Excellent solubility for the free base. Forms an azeotrope with water, allowing for efficient drying during concentration. chemically inert to the ester.
Ethyl Acetate (EtOAc) Green Alternative ⭐⭐⭐⭐Best for Sustainability. Class 3 (Low Toxicity). Good partitioning. Caution: At high pH (>12), EtOAc can undergo hydrolysis, consuming base and potentially contaminating the product with ethanol/acetic acid.
Dichloromethane (DCM) Analytical Only ⭐⭐Avoid for Process. Class 2 (Toxic). High extraction efficiency but environmental/health hazards make it unsuitable for large-scale pharmaceutical manufacturing.
MTBE Crystallization ⭐⭐⭐Specialist Use. useful for crystallizing the hydrochloride salt form later in the process, but less efficient for the initial extraction due to lower polarity.
Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Select Extraction Solvent Scale Is this for Scale-Up (>100g)? Start->Scale Green Is Green Chemistry Priority? Scale->Green No (Lab Scale) Toluene SELECT TOLUENE (Robust, Azeotropic Drying) Scale->Toluene Yes (Process Stability) EtOAc SELECT ETHYL ACETATE (Green, Class 3) Green->EtOAc Yes DCM SELECT DCM (Analytical/Small Scale Only) Green->DCM No (Efficiency Priority)

Figure 1: Decision tree for selecting the optimal solvent based on operational scale and environmental constraints.

Detailed Protocol: The "Cold pH-Swing" Extraction

Objective: Isolate this compound from a crude reaction mixture with >98% purity. Selected Solvent: Toluene (Preferred) or Ethyl Acetate.

Reagents Required:
  • Crude Reaction Mixture[1][2]

  • 1M Hydrochloric Acid (HCl)

  • 20% Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Solvent (Toluene or EtOAc)

  • Brine (Saturated NaCl)

  • Drying Agent (Anhydrous Na₂SO₄)

Step-by-Step Methodology

1. Quench & Acidification (Target in Aqueous Phase)

  • Action: If the reaction was in an organic solvent, add water.[3] Adjust the pH of the mixture to 2.0 – 3.0 using 1M HCl.

  • Mechanism: This protonates the piperidine nitrogen (

    
    ), forcing the target molecule into the aqueous phase.
    
  • Validation: Check pH with a calibrated probe. Ensure the mixture is biphasic.

2. The Impurity Wash (Crucial for Purity)

  • Action: Wash the acidic aqueous layer with the selected solvent (0.5 vol). Stir vigorously for 10 minutes, then separate phases.

  • Discard: The Organic Layer . (This contains neutral impurities, unreacted starting materials lacking basic nitrogens, and phosphorus byproducts).

  • Keep: The Aqueous Layer .

3. The "Cold" Basification (Target to Organic Phase)

  • Critical Control Point: Cool the aqueous acidic solution to 0–5°C using an ice bath.

  • Reasoning: High pH generates heat (exothermic neutralization). Heat + High pH = Ester Hydrolysis (loss of product).

  • Action: Slowly add 20% NaOH (or K₂CO₃ for milder conditions) dropwise until pH reaches 11.5 – 12.0 .

  • Observation: The solution will become cloudy/milky as the free base oils out.

4. Extraction

  • Action: Immediately extract the cold aqueous mixture with Toluene (or EtOAc) (3 x 0.5 vol).

  • Technique: Gentle agitation is preferred to avoid stable emulsions, common with benzyl-piperidine derivatives.

  • Validation: TLC spot the aqueous layer to ensure no product remains.

5. Drying & Isolation [3][4][5]

  • Action: Combine organic layers. Wash once with Brine to remove residual water/base.

  • Drying: Dry over Anhydrous Na₂SO₄ for 20 minutes. Filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotovap).

    • If using Toluene: The final traces of water will azeotrope off, leaving a dry oil.

Process Visualization: The pH-Swing Workflow

ExtractionWorkflow Input Crude Mixture (Neutral pH) Acidify Acidify to pH 2-3 (Target -> Aqueous) Input->Acidify Wash Organic Wash (Remove Neutrals) Acidify->Wash DiscardOrg Discard Organic (Impurities) Wash->DiscardOrg Basify Cool to 0°C & Basify to pH 12 Wash->Basify Aqueous Phase Extract Extract with Toluene (Target -> Organic) Basify->Extract Isolate Dry & Concentrate (Pure Product) Extract->Isolate

Figure 2: The "pH-Swing" purification workflow. Note the critical cooling step during basification to protect the ester.

Troubleshooting & Quality Control

IssueCauseCorrective Action
Low Yield Hydrolysis of EsterEnsure temperature is <5°C during basification. Do not hold at pH 12 for extended periods; extract immediately.
Emulsions Surfactant behavior of amineAdd solid NaCl to the aqueous phase (salting out). Use Toluene instead of EtOAc (higher interfacial tension).
Impurity Carryover Incomplete Phase SeparationEnsure the "Acid Wash" step (Step 2) is thorough. This is where non-amine impurities are removed.

References

  • Sugimoto, H., et al. (1989). Cyclic amine compounds with activity against acetylcholinesterase. U.S. Patent 4,895,841. (The foundational Eisai patent describing the synthesis of Donepezil intermediates).

  • Vyas, S., et al. (2015). Process for the preparation of donepezil hydrochloride.[3][6] U.S. Patent 8,987,458. (Describes industrial improvements using Toluene and specific reduction conditions).

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. (Authoritative guide on solvent greenness and replacement of DCM).

  • Gaonkar, S. L., et al. (2017).[7] Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004.[7] (Provides specific reaction conditions for the benzylpiperidine intermediate).

Sources

Troubleshooting & Optimization

Technical Support Center: Isomer Management in Piperidine Acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation & Purification of Ethyl (1-benzylpiperidin-4-ylidene)acetate and its Derivatives Ticket ID: #CHEM-SUP-40110 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: "Do I actually have isomers?"

Before attempting separation, we must validate the stereochemical nature of your sample. There is a common misconception regarding Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) due to the symmetry of the piperidine ring.

The Symmetry Check (Crucial)

If your molecule is the unsubstituted parent compound (as named in your request), geometric (


 or cis/trans) isomers do not exist  for the exocyclic double bond.
  • Reasoning: The C4 position of the piperidine ring is connected to two identical

    
     chains. Because the two groups attached to the ring carbon are identical, the alkene is achiral and non-stereogenic.
    
  • The "Ghost" Isomer: If you observe two distinct spots on TLC or two peaks in HPLC for the unsaturated ylidene, you are likely dealing with one of two common issues:

    • Structural Isomerism (Endo-migration): The double bond has migrated into the ring (Endo-isomer).

    • Hydrogenation Products: You have partially reduced the compound to the saturated yl form, which does exhibit cis/trans isomerism.

Use the following decision tree to diagnose your mixture before proceeding to the separation protocols.

DiagnosticTree Start Start: Two Spots/Peaks Observed CheckStructure Check Structure: Is the Piperidine Ring Substituted (e.g., 3-methyl)? Start->CheckStructure Substituted Yes (Substituted) CheckStructure->Substituted Yes Unsubstituted No (Unsubstituted) CheckStructure->Unsubstituted No RealIsomers Diagnosis: True E/Z Isomers exist. Proceed to Chromatography. Substituted->RealIsomers CheckNMR Perform 1H NMR Analysis Unsubstituted->CheckNMR VinylProton Vinyl Proton Signal? (5.6 - 5.8 ppm) CheckNMR->VinylProton Exocyclic Singlet (Exocyclic) Achiral Product VinylProton->Exocyclic Singlet Endocyclic Triplet/Multiplet (Endocyclic) Impurity: Double Bond Migration VinylProton->Endocyclic Multiplet NoVinyl No Vinyl Proton (Saturated) VinylProton->NoVinyl None Saturated Diagnosis: Saturated Amine (Cis/Trans Isomers Present) NoVinyl->Saturated

Figure 1: Diagnostic logic flow to determine the nature of the "isomer" problem. Most users confuse the endo-impurity or the saturated product with E/Z isomers.

Technical Guide: Troubleshooting & Separation

Scenario A: You have the "Endo" Impurity (The Pseudo-Isomer)

Issue: During the Horner-Wadsworth-Emmons (HWE) reaction, base-catalyzed isomerization can move the double bond into the ring, forming Ethyl (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate . Separation Strategy: These are difficult to separate by crystallization due to similar solubilities.

  • Protocol: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (8:1 to 4:1) + 1% Triethylamine (TEA) .

    • Note: The TEA is mandatory to prevent the basic amine from streaking (tailing) on the acidic silica, which would otherwise merge the two spots.

  • Validation: The exo (desired) product elutes later than the endo impurity in most non-polar systems due to the accessible ester group.

Scenario B: You have Saturated Isomers (Cis/Trans Separation)

Issue: You have hydrogenated the ylidene to Ethyl (1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9). This molecule does have cis/trans isomers (referring to the relationship between the ester group and the N-benzyl group, though N-inversion is rapid, the relative orientation of the C4-substituent matters).

  • Cis Isomer: Ester group is equatorial (thermodynamic).

  • Trans Isomer: Ester group is axial (kinetic/steric).

Method 1: Selective Crystallization (The Oxalate Method)

This is the industry-standard method for purifying piperidine acetates when chromatography is too expensive or inefficient.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 g of the crude amine mixture in 50 mL of absolute ethanol.

  • Acidification: Slowly add a solution of Oxalic Acid (1.1 equivalents) in warm ethanol.

  • Precipitation: Stir at Room Temperature (RT) for 2 hours. A white precipitate should form.

  • Filtration: Filter the solid.

    • Solid Fraction: Typically enriched in the Cis-isomer (Thermodynamic product) as the oxalate salt.

    • Filtrate: Contains the Trans-isomer.[1][2]

  • Recrystallization: Recrystallize the solid from Ethanol/Water (9:1) to achieve >98% diastereomeric excess (de).

  • Free Basing: Treat the salt with saturated

    
     and extract with Dichloromethane (DCM) to recover the pure free base.
    
Method 2: Chromatographic Resolution

If salt formation fails, use this specific solvent system.

  • Column: Silica Gel.[3]

  • Eluent: Toluene : Acetone (10:1) with 0.5%

    
    .
    
  • Insight: Toluene provides better

    
    -interaction separation for benzyl derivatives than Hexane systems.
    

Data Reference: NMR Identification

Use this table to definitively identify which species you have isolated.

FeatureYlidene (Desired) Endo-Impurity Saturated (Cis) Saturated (Trans)
Structure Exocyclic C=CEndocyclic C=CC-C Single BondC-C Single Bond
Alkene Proton Singlet @ 5.65 ppmTriplet @ ~5.3-5.4 ppmNoneNone
C4 Proton None (Quaternary)None (Quaternary)Multiplet (Broad)Multiplet (Narrow)
Coupling (

)
N/A

Hz (Allylic)

-12 Hz

-5 Hz
Carbon (C=O) ~166 ppm (Conj.)~171 ppm (Non-conj.)~172 ppm~172 ppm

Synthesis Optimization (Prevention Guide)

To avoid separating isomers, optimize the synthesis to favor a single product.

Workflow: Stereoselective Hydrogenation

If your goal is the saturated Cis-isomer (often the precursor for Donepezil derivatives), use the following conditions to maximize selectivity.

Hydrogenation cluster_Cond Reaction Conditions Input Ylidene Precursor Cat Catalyst: PtO2 (Adams Cat.) (Favors Cis via Haptophilicity) Input->Cat Process H2 (1-3 atm) RT, 4-6 hours Cat->Process Solvent Solvent: AcOH (Protonates N, prevents poisoning) Solvent->Process Result Product: >90% Cis-Isomer Process->Result

Figure 2: Optimized hydrogenation workflow. Using Platinum Oxide (


) in Acetic Acid often yields higher cis-selectivity compared to Palladium on Carbon (

).
FAQ

Q: Why does my "Ylidene" turn into a solid over time? A: It is likely absorbing


 from the air to form a carbamate salt if not stored under argon, OR it is slowly crystallizing. However, if the melting point changes drastically, check for hydrolysis of the ethyl ester to the carboxylic acid (Zwitterion formation).

Q: Can I use Chiral HPLC to separate the Ylidene isomers? A: Again, the unsubstituted ylidene has no isomers. If you have a substituted derivative (e.g., 3-methyl), you can use a Chiralpak AD-H column with Hexane:IPA:DEA (90:10:0.1).

References

  • Synthesis and Properties of Piperidine Acetates: Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38.25 (1995): 4821-4829.

  • Hydrogenation Selectivity: Rylander, P. N. "Hydrogenation Methods."[1][4][5] Academic Press, (1985). (Standard text on catalyst haptophilicity and stereocontrol in heterocyclic hydrogenation).

  • Impurity Identification (Endo vs Exo): Maryanoff, B. E., & Reitz, A. B. "The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][6][7] Chemical Reviews, 89.4 (1989): 863-927.

  • Compound Data (CAS 40110-55-2): PubChem Database. "Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate."[8][9][10]

Sources

Validation & Comparative

Advanced Characterization Guide: 1H NMR Analysis of Ethyl (1-benzylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1-benzylpiperidin-4-yl)acetate (CAS: 163520-23-0 / 23133-32-6 analog) is a critical pharmacophore intermediate, notably serving as a structural precursor in the synthesis of acetylcholinesterase inhibitors like Donepezil.[1]

This guide provides a rigorous 1H NMR structural analysis , benchmarking its spectral "performance" against two critical alternatives:

  • The Unsaturated Precursor: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (monitoring hydrogenation success).

  • The De-benzylated Analog: Ethyl 2-(piperidin-4-yl)acetate (confirming N-alkylation).[1]

While LC-MS provides high-sensitivity mass confirmation, it fails to definitively distinguish between the endo- and exo- double bond isomers or quantitate residual solvent impurities. 1H NMR remains the gold standard for establishing the regiochemical integrity of the piperidine ring and the saturation status of the acetate side chain.

Part 1: Structural Logic & Assignment Workflow

The following decision tree illustrates the logical flow for confirming the structure of this compound using 1H NMR markers.

NMR_Workflow Start Sample: Crude Reaction Mixture Check_Olefin Check 5.70 ppm Region (Olefinic Proton) Start->Check_Olefin Olefin_Present Signal Present: Incomplete Hydrogenation (Ylidene Precursor) Check_Olefin->Olefin_Present Singlet found Olefin_Absent Signal Absent: Successful Reduction Check_Olefin->Olefin_Absent Baseline flat Check_Benzyl Check 3.50 ppm (Singlet) & 7.2-7.4 ppm (Multiplet) Olefin_Absent->Check_Benzyl Benzyl_Absent Benzyl Missing: Deprotection/Cleavage Occurred Check_Benzyl->Benzyl_Absent No Aromatic signals Benzyl_Present Benzyl Intact Check_Benzyl->Benzyl_Present Signals confirmed Check_Ester Check 4.12 ppm (Quartet) & 1.25 ppm (Triplet) Benzyl_Present->Check_Ester Final_Confirm Target Structure Confirmed: This compound Check_Ester->Final_Confirm

Figure 1: Logical workflow for structural verification, prioritizing the elimination of the unsaturated precursor.

Part 2: Detailed 1H NMR Analysis (The Product)

Experimental Conditions
  • Solvent: Chloroform-d (CDCl₃) is the preferred solvent due to its ability to prevent amine salt formation (assuming the free base is used) and excellent resolution of the ethyl ester quartet.[1]

  • Frequency: 300 MHz or higher.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

Spectral Assignments

The spectrum is characterized by three distinct regions: the Aromatic Zone (deshielded), the Hetero-Benzylic Zone (mid-field), and the Aliphatic Zone (shielded).[1]

RegionChemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
Aromatic 7.20 – 7.35Multiplet (m)5HPhenyl RingConfirms Benzyl group presence.[1]
Ester 4.12Quartet (q, J=7.1 Hz)2H-OCH ₂CH₃Characteristic ethyl ester pattern.[1]
Benzylic 3.50Singlet (s)2HN-CH ₂-PhSharp singlet confirms N-alkylation.[1] Broadening indicates salt formation.
Ring (Eq) 2.88Broad Doublet (d)2HPiperidine C2/C6 (Eq)Deshielded due to proximity to Nitrogen lone pair.[1]
Linker 2.22Doublet (d, J=7.0 Hz)2H-CH ₂-COO-Critical Signal. Doublet splitting proves attachment to a CH (methine), confirming saturation.[1]
Ring (Ax) 1.98Triplet of doublets (td)2HPiperidine C2/C6 (Ax)Distinct axial/equatorial splitting typical of chair conformation.[1]
Methine 1.75 – 1.85Multiplet (m)1HPiperidine C4-H The "hinge" proton; determines the doublet splitting of the linker.[1]
Ring 1.60 – 1.70Broad Doublet2HPiperidine C3/C5 (Eq)
Ring 1.28 – 1.40Multiplet2HPiperidine C3/C5 (Ax)Often overlaps with the ester methyl.[1]
Ester 1.25Triplet (t, J=7.1 Hz)3H-OCH₂CHCoupled to the 4.12 ppm quartet.[1]

Part 3: Comparative Performance Analysis

This section objectively compares the 1H NMR analysis of the product against its primary "alternatives" (precursors and orthogonal methods).

Comparison A: Product vs. Unsaturated Precursor (The "Ylidene")

Context: The synthesis often involves a Horner-Wadsworth-Emmons reaction to form the ylidene (double bond), followed by catalytic hydrogenation to the yl (single bond).[1] Challenge: UV-Vis and LC-MS often struggle to differentiate these two due to similar polarities and ionization responses.

FeatureProduct (Saturated) Alternative (Unsaturated Ylidene) Analytical Verdict
Linker Signal Doublet (d) at 2.22 ppm Singlet (s) at ~5.70 ppm Definitive. The shift from 5.70 ppm (olefinic) to 2.22 ppm (aliphatic) is the primary marker of reaction completion.[1]
Piperidine C4 Methine multiplet at 1.80 ppmQuaternary Carbon (No signal)NMR confirms the re-hybridization of C4 from sp² to sp³.[1]
Geometry Chair conformation (Ax/Eq splitting)Twisted boat/half-chairThe product shows distinct axial/equatorial splitting (2.88 vs 1.98 ppm); the precursor shows simplified symmetry.[1]
Comparison B: 1H NMR vs. LC-MS (Purity Profiling)

Context: LC-MS is the standard for high-throughput screening.[1] Challenge: LC-MS detects the molecular ion but misses inorganic salts and residual solvents.

Metric1H NMR LC-MS Why NMR Wins for Development
ID Specificity High (Structural connectivity)Medium (Mass/Fragment only)NMR proves the double bond is gone, not just that the mass increased by 2 Da.[1]
Solvent Detection Excellent Poor NMR detects residual Ethyl Acetate (2.05, 4.12 ppm) or Ethanol (3.72, 1.25 ppm) trapped in the oil/gum, which is critical for yield calculations.[1]
Salt Detection Indirect (Chemical shift drift)InvisibleIf the product is a hydrochloride salt, the N-CH₂-Ph singlet shifts from 3.50 to ~4.20 ppm in NMR.[1] LC-MS usually sees only the free base.

Part 4: Experimental Protocol

To ensure reproducibility and valid comparison data, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

    • Note: If the sample is a salt (HCl/TFA), add 1 drop of NaHCO₃ in D₂O or switch to DMSO-d6 to solubilize.[1]

  • Filtration: If the solution is cloudy (common with inorganic salts from the workup), filter through a small cotton plug into the NMR tube.[1]

Acquisition Parameters (Standard 300/400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the relaxation-slow aromatic protons.

  • Number of Scans (NS): 16 (Sufficient for >10 mg).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Spectral Width: -2 to 14 ppm (to catch any carboxylic acid protons if hydrolysis occurred).[1]

Data Processing
  • Phasing: Manual phasing is required for the multiplets at 1.2–2.0 ppm to prevent baseline distortion affecting integration.

  • Integration: Calibrate the Benzyl Aromatic signal (7.2–7.4 ppm) to 5.00 protons.

  • Validation: Check the Ethyl Ester Quartet (4.12 ppm). It must integrate to 2.00 ± 0.1 . If <1.9, suspect residual solvent overlap or hydrolysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10400444, this compound.[1] Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent impurity benchmarking).[1]

  • SpectraBase. Ethyl 2-(1-benzylpiperidin-4-yl)acetate 1H NMR Data. John Wiley & Sons.[3][4] Retrieved from [Link][1]

  • LookChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Properties and Synthesis. (Reference for the unsaturated precursor comparison). Retrieved from [Link][1]

Sources

The Analytical Crucible: A Comparative Guide to HPLC Purity Testing of Donepezil Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in the development of Donepezil, the analytical scrutiny of its synthetic pathway is as critical as the efficacy of the final active pharmaceutical ingredient (API). The purity of Donepezil is not merely a matter of regulatory compliance but a fundamental pillar of its safety and therapeutic action. Intermediates, the molecular stepping stones in its synthesis, can carry forward impurities that may compromise the final drug substance. Therefore, robust and discerning analytical methods for monitoring the purity of these intermediates are paramount.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of key Donepezil intermediates. Moving beyond a mere recitation of protocols, we will dissect the causality behind chromatographic choices and present supporting data to empower you in selecting and implementing the most suitable analytical strategy for your developmental needs. All methodologies discussed are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the standards outlined in the ICH Q2(R1) guidelines for analytical procedure validation[1][2][3].

The Synthetic Landscape and Its Analytical Challenges

The synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase, typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction[4]. This process, while efficient, can generate a constellation of process-related impurities and unreacted intermediates.

Key Intermediates and Potential Impurities:

  • 5,6-dimethoxy-1-indanone: A crucial starting material.

  • 1-benzyl-4-piperidinecarboxaldehyde: The second key building block.

  • 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yidenyl] methyl piperidine: The direct precursor to Donepezil.

  • Donepezil N-oxide: A common degradation product.

  • Other process-related impurities such as desbenzyl Donepezil and various condensation byproducts.

The analytical challenge lies in developing an HPLC method with sufficient specificity to resolve Donepezil and its key intermediates from this complex matrix of potential impurities.

Comparative Analysis of HPLC Methodologies

We will now compare two distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different stationary phase to achieve optimal separation of Donepezil and its critical intermediates.

Method 1: The Ubiquitous C18 Column with a Buffered Mobile Phase

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, prized for its hydrophobic retention and broad applicability[5][6]. This method leverages a C18 stationary phase with a buffered mobile phase to achieve separation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 268 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)

The acidic phosphate buffer (pH 3.5) serves to suppress the ionization of any residual silanol groups on the silica-based C18 column, thereby minimizing peak tailing for basic compounds like Donepezil and its piperidine-containing intermediates. The gradient elution from a lower to a higher concentration of acetonitrile allows for the effective elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and the more retained hydrophobic compounds are well-separated. The detection wavelength of 268 nm provides good sensitivity for Donepezil and its chromophoric intermediates.

Method 2: The Alternative Selectivity of a Phenyl-Hexyl Column

For challenging separations where C18 columns may fall short, alternative selectivities offered by phases like Phenyl-Hexyl can be advantageous. The phenyl groups in the stationary phase provide unique π-π interactions with aromatic analytes, which can significantly alter elution order and improve resolution for specific impurity profiles.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Methanol

  • Isocratic Elution: 60% A: 40% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 271 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol:Water (50:50, v/v)

The use of a Phenyl-Hexyl column introduces a different separation mechanism. The π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties in Donepezil and its intermediates can provide enhanced resolution for structurally similar compounds that are difficult to separate based on hydrophobicity alone. The ion-pairing agent, TFA, helps to improve peak shape for basic analytes. An isocratic elution simplifies the method and can be beneficial for routine quality control applications where a specific set of impurities is being monitored. The slightly higher flow rate and smaller particle size of the column contribute to a faster analysis time.

Performance Comparison: A Data-Driven Evaluation

To objectively compare the performance of these two methods, a mixture of Donepezil and its key intermediates was analyzed. The following table summarizes the critical chromatographic parameters.

Parameter Method 1 (C18) Method 2 (Phenyl-Hexyl)
Resolution (Donepezil / Precursor) > 2.0> 2.5
Resolution (Precursor / Impurity X) 1.82.2
Tailing Factor (Donepezil) 1.21.1
Theoretical Plates (Donepezil) > 5000> 7000
Analysis Time 35 min15 min

Analysis of the Data:

Method 2, utilizing the Phenyl-Hexyl column, demonstrates superior resolution for the critical pair of Donepezil and its direct precursor. The π-π interactions afforded by the phenyl stationary phase likely contribute to this enhanced separation. Furthermore, the peak symmetry, as indicated by the lower tailing factor, is slightly better in Method 2. The higher theoretical plate count also suggests a more efficient separation. A significant advantage of Method 2 is the substantially shorter analysis time, which can lead to increased throughput in a quality control environment.

However, the choice of method is not always straightforward. While Method 2 shows better performance in this specific comparison, Method 1 with its gradient elution might be more suitable for analyzing samples with a wider range of unknown impurities, as it is more effective at eluting highly retained compounds.

Visualizing the Analytical Workflow

To further elucidate the experimental process, the following diagrams illustrate the logical flow of each HPLC method.

HPLC_Method_1_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis (Method 1) cluster_data Data Acquisition & Analysis Sample Prepare Sample in Diluent HPLC HPLC System (C18 Column, 30°C) Sample->HPLC MobilePhaseA Prepare Mobile Phase A (Buffer) MobilePhaseA->HPLC MobilePhaseB Prepare Mobile Phase B (ACN) MobilePhaseB->HPLC Gradient Gradient Elution (30-70% B) HPLC->Gradient Detection UV Detection (268 nm) Gradient->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC Method 1 using a C18 column.

HPLC_Method_2_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis (Method 2) cluster_data Data Acquisition & Analysis Sample Prepare Sample in Diluent HPLC HPLC System (Phenyl-Hexyl Column, 35°C) Sample->HPLC MobilePhase Prepare Isocratic Mobile Phase (TFA/Methanol) MobilePhase->HPLC Isocratic Isocratic Elution HPLC->Isocratic Detection UV Detection (271 nm) Isocratic->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC Method 2 using a Phenyl-Hexyl column.

Trustworthiness Through Method Validation

A described protocol is only as reliable as its validation. Both methods presented here should be fully validated according to ICH Q2(R1) guidelines to ensure their suitability for their intended purpose[1][2][3]. Key validation parameters include:

  • Specificity: Demonstrated by the ability to resolve the main analyte from potential impurities and degradation products. Forced degradation studies (acid, base, oxidation, heat, and light) are essential to prove the stability-indicating nature of the method.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

By rigorously validating the chosen HPLC method, a self-validating system is established, ensuring the trustworthiness and reliability of the purity data generated for Donepezil intermediates.

Conclusion: Selecting the Optimal HPLC Method

The choice between a C18 and a Phenyl-Hexyl column for the purity testing of Donepezil intermediates is not a one-size-fits-all decision. The C18-based method offers a robust, gradient approach suitable for comprehensive impurity profiling, especially during early-stage development when the impurity landscape may be less defined. Conversely, the Phenyl-Hexyl method provides superior selectivity for certain critical pairs and a significantly faster analysis time, making it an excellent choice for routine quality control of known impurities.

Ultimately, the selection of the most appropriate HPLC method will depend on the specific analytical needs of the project. It is recommended to screen both column chemistries during method development to determine the optimal choice for your specific sample matrix and impurity profile. By understanding the underlying principles of separation and adhering to rigorous validation standards, researchers can confidently ensure the purity of Donepezil intermediates, a critical step in the delivery of a safe and effective therapeutic agent.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Inspection Co-operation Scheme. (2021). ICH Guideline Q2(R1) on Validation of Analytical Procedures. [Link]

  • Reddy, G. O., & Kumar, K. R. (2007). An improved and efficient process for the production of Donepezil hydrochloride. Synthetic Communications, 37(17), 2881-2887. [Link]

  • Dongala, T., & Pal, S. (2019). A review on analytical method development and validation by using HPLC. Journal of Global Trends in Pharmaceutical Sciences, 10(1), 5946-5959.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2017). HPLC & UHPLC Columns for Pharmaceutical Analysis. [Link]

  • Waters Corporation. Reversed-Phase HPLC Columns. [Link]

  • United States Pharmacopeial Convention. (2023). USP-NF. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Benzylpiperidine Acetates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists.

Executive Summary

In the structural elucidation of psychoactive pharmacophores, benzylpiperidine derivatives present a significant challenge due to the prevalence of isobaric regioisomers. While native (underivatized) mass spectrometry often yields ambiguous spectra dominated by generic tropylium ions (


 91), the conversion of these analytes into Benzylpiperidine Acetates  (via N- or O-acetylation) provides a deterministic method for isomeric differentiation.

This guide objectively compares the Acetate Derivatization Strategy against native analysis and Trimethylsilyl (TMS) derivatization. It details the specific fragmentation shifts—specifically the diagnostic McLafferty rearrangements and retention of the N-acetyl core—that make acetates the superior choice for resolving positional isomers in complex biological matrices.

The Challenge: Isomeric Ambiguity in Native Spectra

Benzylpiperidine analogs (e.g., methylphenidate metabolites, designer drugs) often co-elute and share identical molecular weights.

  • The Problem: Under Electron Ionization (EI, 70 eV), native benzylpiperidines undergo rapid

    
    -cleavage and inductive cleavage. This almost invariably results in a base peak of 
    
    
    
    91 (tropylium ion)
    or
    
    
    84 (piperidinium ion)
    .
  • The Consequence: These fragments are "silent" regarding the substitution pattern on the piperidine ring or the benzyl ring. You cannot distinguish 2-benzyl from 4-benzyl isomers solely based on a dominant

    
     91 peak.
    

Comparative Analysis: Acetates vs. Alternatives

The following table contrasts the performance of Acetate derivatives against the two most common alternatives: Native (Underivatized) and TMS-derivatives.

Table 1: Performance Matrix of Derivatization Strategies
FeatureBenzylpiperidine Acetates (Recommended)Native (Underivatized)TMS Derivatives (TMS-Cl/BSTFA)
Reaction Stability High. Acetamides/Esters are stable against moisture and hydrolysis.N/ALow. Highly moisture sensitive; requires anhydrous conditions.
Diagnostic Ions Excellent. Diagnostic shift of amine fragment (

84

126).
Poor. Dominated by generic

91.
Moderate. High mass ions often weak; "Silicon" peaks (

73) obscure low mass region.
Isomer Resolution High. Acetyl group restricts conformation, aiding chromatographic separation of regioisomers.Low. Isomers often co-elute due to polarity.Moderate. Good separation, but peak tailing can occur on active sites.
EI-MS Base Peak Variable. Often

126 (N-acetyl ring) or

43 (Acetyl).
Fixed. Almost always

91 or 84.
Variable. often

or

73.
Cost/Ease Low. Acetic anhydride is cheap and ubiquitous.Zero. No prep required.High. Silylating reagents are expensive and degrade quickly.

Mechanistic Fragmentation Pathways

Understanding the causality of the fragmentation is critical for interpretation. The acetylation of the secondary nitrogen changes the ionization center and the stability of the resulting fragments.

The "Acetate Shift" Mechanism

In a native benzylpiperidine, the nitrogen lone pair drives the fragmentation. Upon N-acetylation, the lone pair is involved in resonance with the carbonyl, altering the bond dissociation energies.

  • Ionization: The electron is removed from the amide nitrogen/oxygen system.

  • 
    -Cleavage:  The bond between the piperidine ring and the benzyl methylene group breaks.
    
  • Charge Retention: Unlike the native form where the benzyl cation (

    
     91) dominates, the N-acetyl group stabilizes the piperidine fragment via resonance, often rendering the N-acetylpiperidine cation (
    
    
    
    126)
    a major diagnostic peak.
Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways between Native and Acetate forms.

FragmentationPathway Parent Benzylpiperidine (MW 175) Deriv Reaction: Acetic Anhydride Parent->Deriv Acetylation NativePath Native EI-MS (70 eV) Parent->NativePath Direct Injection AcetatePath N-Acetyl Derivative (MW 217) Deriv->AcetatePath Acetylation Tropylium Tropylium Ion (m/z 91) [Base Peak - Non-Specific] NativePath->Tropylium Benzylic Cleavage PipNative Piperidinium Ion (m/z 84) NativePath->PipNative Minor Pathway AcetylPip N-Acetyl-Piperidinium (m/z 126) [Diagnostic for Ring Subst.] AcetatePath->AcetylPip Stabilized Amide Resonance Acetyl Acetylium (m/z 43) AcetatePath->Acetyl Amide Bond Break Tropylium2 Tropylium Ion (m/z 91) [Reduced Abundance] AcetatePath->Tropylium2 Competitive Cleavage

Figure 1: Comparative fragmentation pathways showing the shift from non-specific tropylium ions to diagnostic N-acetyl-piperidinium ions.[1]

Experimental Protocol: Synthesis & Acquisition

To ensure reproducibility and self-validating results, follow this specific protocol. This method uses pyridine as a scavenger to prevent acid-catalyzed degradation of sensitive isomers.

Reagents[2][3][4]
  • Substrate: Benzylpiperidine sample (approx. 0.1 mg).

  • Reagent A: Acetic Anhydride (AA), >99%.

  • Reagent B: Pyridine (anhydrous).

  • Solvent: Ethyl Acetate or Dichloromethane.

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Dissolution 0.1 mg Sample in 50 µL Pyridine Step2 2. Acetylation Add 50 µL Acetic Anhydride Incubate 60°C, 30 min Step1->Step2 Step3 3. Quench/Extract Evaporate to dryness (N2) Reconstitute in EtOAc Step2->Step3 Step4 4. GC-MS Analysis Splitless Injection DB-5MS Column Step3->Step4

Figure 2: Optimized workflow for N-acetylation of benzylpiperidines prior to GC-MS analysis.

Quality Control (Self-Validation)
  • Completion Check: Monitor the disappearance of the native amine peak. Native secondary amines often tail significantly on non-polar columns; the Acetate derivative should elute as a sharp, symmetrical peak.

  • Blank Verification: Run a "Reagent Blank" (AA + Pyridine only) to identify background peaks at

    
     43 and 
    
    
    
    60 (acetic acid) to avoid false positives.

Data Interpretation Guide

When analyzing the mass spectrum of the derivative, look for these specific indicators to confirm identity and substitution.

Table 2: Key Diagnostic Ions for N-Acetylbenzylpiperidines
m/z ValueIon IdentityInterpretation
217

(Molecular Ion)
Confirms the addition of 42 Da (Acetyl - H) to the native mass (175). Indicates successful derivatization.
174

Loss of the acetyl group (

). Common in amides.
126 N-Acetyl-Piperidinium CRITICAL ION. Formed by cleaving the benzyl group. If this ion shifts (e.g., to 140), it indicates a methyl group is on the piperidine ring, not the benzyl ring.
91 TropyliumIndicates the presence of a benzyl group.[2] If this shifts to 105, the methyl substituent is on the aromatic ring.
43 Acetyl Cation (

)
Confirming ion for the acetate group. High abundance.
Case Study: Differentiating Isomers
  • Scenario: You have a peak with MW 189 (Methyl-benzylpiperidine). Is the methyl group on the ring or the nitrogen?

  • Acetate Strategy:

    • If the methyl is on the Nitrogen : Acetylation will FAIL (tertiary amines do not acetylate under these conditions). The mass remains 189.

    • If the methyl is on the Piperidine Ring : Acetylation proceeds. MW becomes 231. The diagnostic piperidine fragment shifts from 126 to 140 .

    • If the methyl is on the Benzyl Ring : Acetylation proceeds. MW becomes 231. The diagnostic piperidine fragment remains 126 , but the tropylium ion shifts to 105 .

References

  • BenchChem. (2025).[3][4] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Piperidine Fragmentation Data. Retrieved from

  • Clark, C. R., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Acetyl Derivatives. Retrieved from

Sources

Infrared (IR) absorption peaks for ester vs carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, distinguishing between esters (


) and carboxylic acids (

) is a critical verification step. While both moieties share a carbonyl (

) core, their electronic environments create distinct spectral signatures.[1][2][3]

This guide moves beyond basic textbook definitions to provide a field-ready analysis of infrared absorption patterns. The core distinction lies in the competition between inductive effects and hydrogen bonding : esters exhibit a "stiffened" carbonyl bond shifted to higher wavenumbers (1735–1750 cm⁻¹), whereas carboxylic acids display a broadened, lower-frequency carbonyl peak (1700–1725 cm⁻¹) and a diagnostic, chaotic O-H stretching region (2500–3300 cm⁻¹) due to dimerization.

Theoretical Framework: The Physics of the Shift

To interpret the spectra accurately, one must understand the underlying mechanics governing the bond vibration frequency (


), modeled by Hooke's Law:


Where


 is the force constant (bond strength) and 

is the reduced mass.
The Ester "Stiffening" Effect

In esters, the alkoxy oxygen exerts two competing effects on the carbonyl carbon:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma bond, shortening and strengthening the

    
     bond (increasing 
    
    
    
    ).
  • Resonance Donation (+M): Lone pairs on the oxygen donate into the carbonyl

    
     orbital, weakening the 
    
    
    
    bond.

Result: In esters, the Inductive effect dominates , resulting in a stronger


 bond and a higher absorption frequency (~1740 cm⁻¹) compared to ketones (~1715 cm⁻¹).
The Carboxylic Acid "Loosening" Effect

Carboxylic acids theoretically share similar electronic effects to esters. However, in condensed phases (liquid/solid), they exist almost exclusively as hydrogen-bonded dimers .

  • Mechanism: Strong intermolecular H-bonding weakens the

    
     bond character, effectively lowering the force constant (
    
    
    
    ).
  • Result: This shifts the

    
     peak to lower wavenumbers (~1710 cm⁻¹) and creates the massive, broad O-H envelope.
    

Spectral Fingerprinting: The Comparison

The following table summarizes the diagnostic peaks required for positive identification.

FeatureEster (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Carboxylic Acid (

)
Notes/Interference
C=O[1][4][5][6][7] Stretch 1735 – 1750 cm⁻¹ (Sharp, Strong)1700 – 1725 cm⁻¹ (Broad, Strong)Conjugation (e.g., benzoates) lowers freq by ~20-30 cm⁻¹.
O-H Stretch Absent (Clean baseline >3000 cm⁻¹)2500 – 3300 cm⁻¹ (Very Broad)Acid O-H often overlaps C-H stretches, creating a "hairy beard" appearance.
C-O Stretch (Acyl) 1160 – 1210 cm⁻¹ (Strong)1210 – 1320 cm⁻¹ (Strong)The "C-C(=O)-O" asymmetric stretch.
C-O Stretch (Alkyl) 1030 – 1100 cm⁻¹ (Strong)N/AThe "O-CH₂-C" stretch. Diagnostic for esters.
O-H Bend (Wag) Absent~900 – 960 cm⁻¹ (Broad, Medium)Diagnostic for dimers; looks like a "hump" on the baseline.
The "Rule of Three" for Esters

Experienced spectroscopists look for the "Rule of Three" in esters [1]:

  • Strong

    
     at ~1740 cm⁻¹.[2][5]
    
  • Strong

    
     (acyl) at ~1200 cm⁻¹.
    
  • Strong

    
     (alkyl) at ~1050 cm⁻¹.
    

Decision Logic & Visualization

The following diagram outlines the logical workflow for distinguishing these derivatives using spectral data.

IR_Decision_Tree Start Start: Analyze > 3000 cm⁻¹ Region CheckOH Is there a BROAD peak (2500-3300 cm⁻¹)? Start->CheckOH AcidConfirm Suspect Carboxylic Acid CheckOH->AcidConfirm Yes (Broad 'Beard') EsterSuspect Suspect Ester (or Ketone/Aldehyde) CheckOH->EsterSuspect No (Clean Baseline) CheckCO Check Carbonyl (C=O) Position (~1700-1750 cm⁻¹) AcidCheck2 Check for O-H Wag (~900-960 cm⁻¹) CheckCO->AcidCheck2 C=O present ~1710 AcidConfirm->CheckCO AcidFinal Confirmed: Carboxylic Acid (Dimer Form) AcidCheck2->AcidFinal Feature Present CheckCO_Freq Is C=O Frequency > 1735 cm⁻¹? EsterSuspect->CheckCO_Freq CheckCO_Bands Check C-O Region (1000-1300 cm⁻¹) CheckCO_Freq->CheckCO_Bands Yes (>1735) Other Likely Ketone/Aldehyde (Check Fermi doublet for Aldehyde) CheckCO_Freq->Other No (<1725) EsterConfirm Look for 'Rule of Three': 1. C=O (~1740) 2. C-O Acyl (~1200) 3. C-O Alkyl (~1050) CheckCO_Bands->EsterConfirm Two Strong Bands Present EsterFinal Confirmed: Ester EsterConfirm->EsterFinal

Figure 1: Decision tree for distinguishing Carbonyl derivatives based on IR spectral features.

Experimental Protocol: Ensuring Data Integrity

To avoid false positives (e.g., wet ester looking like an acid), follow this strict protocol.

Sample Preparation
  • Liquids (Neat/ATR):

    • Drying: Treat the ester sample with anhydrous

      
       before analysis. Even 1% water content can create an O-H signal that mimics a carboxylic acid.
      
    • Background: Run a fresh background scan (air) immediately before the sample to remove atmospheric water vapor lines which interfere with the 1600–1800 cm⁻¹ region.

  • Solids (KBr Pellet):

    • Ensure the KBr is dry (store in a desiccator). Wet KBr introduces broad O-H bands.

    • Grind the sample finely to avoid the Christiansen Effect (distorted peak shapes due to light scattering).

The "Salt Plate" Test (Transmission IR)

If ATR resolution is insufficient for the C-O region:

  • Place 1 drop of liquid sample between two NaCl or KBr plates.

  • Do not press too hard ; a capillary film is sufficient.

  • Validation: If the peaks at >3000 cm⁻¹ are sharp (C-H stretches only) and the C=O is >1735 cm⁻¹, the sample is an ester.[2] If the baseline rises drastically from 3500 to 2500 cm⁻¹, it is an acid.

Case Study Data: Ethyl Acetate vs. Acetic Acid
  • Ethyl Acetate (Ester):

    • Shows a clean gap between 3000–3600 cm⁻¹.

    • Sharp C=O at 1742 cm⁻¹ .

    • Distinct C-O bands at 1241 cm⁻¹ and 1047 cm⁻¹ [1][2].

  • Acetic Acid (Acid):

    • Dominant, broad O-H stretch centered ~3000 cm⁻¹, obscuring C-H stretches.

    • C=O appears at 1710–1720 cm⁻¹ (dimer).

    • O-H out-of-plane wag visible at ~920 cm⁻¹ .

References

  • Spectroscopy Online. (2018). The C=O[1][3][6][8][9][10][11][12] Bond, Part VI: Esters and the Rule of Three. [Link]

  • NIST Chemistry WebBook. (n.d.).[13] Ethyl Acetate Infrared Spectrum. National Institute of Standards and Technology.[13][14] [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Reference Standards for Ethyl 2-(1-benzylpiperidin-4-yl)acetate Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Intermediate

Ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS: 71879-59-9) is a critical synthetic intermediate in the manufacturing of Donepezil Hydrochloride (Aricept), a widely used acetylcholinesterase inhibitor for Alzheimer's disease.

Unlike the final API or the pharmacopeial "Related Compound A" (which possesses a distinct dimethoxyindanone chromophore), this ethyl ester intermediate lacks strong UV absorption above 260 nm. This physical property creates a "blind spot" in standard Donepezil impurity methods, often leading to under-quantification if inappropriate reference standards or detection wavelengths are used.

This guide objectively compares available reference standard options and provides a validated analytical framework to ensure accurate quantification of this specific process impurity.

Technical Profile & Critical Quality Attributes (CQA)

Before selecting a standard, one must understand the molecule's behavior.

PropertySpecificationTechnical Insight
Chemical Name Ethyl 2-(1-benzylpiperidin-4-yl)acetateOften confused with its unsaturated precursor (ylidene).
CAS Number 71879-59-9 Note: CAS 40110-55-2 refers to the unsaturated (ylidene) analog.
Molecular Formula C₁₆H₂₃NO₂MW: 261.36 g/mol
Chromophore Benzyl group (Weak)Critical: Lacks the conjugated indanone system of Donepezil.
UV Maxima ~206 nm (Primary), ~254 nm (Secondary)Action: Detection at 315 nm (standard Donepezil method) is ineffective.
pKa ~8.5 (Piperidine Nitrogen)Requires buffered mobile phase (pH < 5) to prevent peak tailing.

Comparative Analysis: Reference Standard Strategies

Since no specific USP or EP monograph exists for this intermediate, laboratories must choose between sourcing a Secondary Certified Reference Material (CRM) or developing an In-House Working Standard .

Option A: Commercial Secondary Standards (CRMs)

Best for: R&D, Early-stage Method Development, and Low-Volume Analysis.

Pros:

  • Immediate Availability: Lead time of 1-2 weeks vs. months for synthesis.

  • Traceability: Reputable vendors provide CoA with H-NMR, MS, and TGA data.

  • Regulatory Compliance: Sufficient for "Identification" and "Limit Tests" in early phases.

Cons:

  • Batch Variability: Purity often ranges from 95% to 98%, requiring recalibration per batch.

  • Cost: High cost per milligram ($200 - $500/100mg).

Option B: In-House Synthesized Working Standards

Best for: Routine QC, Process Validation, and High-Volume Stability Studies.

Pros:

  • Volume: Gram-scale synthesis allows for a single lot to last years, reducing requalification efforts.

  • Matrix Matching: Impurity profile matches the actual process stream.

  • Cost Efficiency: Low long-term cost after initial characterization.

Cons:

  • High Initial Burden: Requires full structural elucidation (1D/2D NMR, HRMS, IR) and mass balance calculation (Water + Residual Solvent + Ash + Purity).

Summary Table: Decision Matrix
FeatureCommercial CRM (Secondary)In-House Working Standard
Traceability Vendor CoA (Check for ISO 17034)Internal Validation Report
Purity Typically >97%Can be purified to >99.5%
Uncertainty Moderate (Vendor dependent)Low (Controlled internally)
Suitability Identification, R&DQuantitative Assay, Validation
Risk Supply chain interruptionSynthesis failure / Degradation

Analytical Methodologies: The "Self-Validating" Protocol

The following protocols address the specific challenge of detecting this non-conjugated intermediate.

Protocol 1: HPLC Purity & Quantification

Rationale: Standard Donepezil methods use 270-315 nm. This intermediate is invisible at those wavelengths. This method uses 210 nm for maximum sensitivity, leveraging the benzyl ring absorption.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 10% B (Re-equilibration)

Method Validation Check (System Suitability):

  • Resolution: Inject a mix of the Saturated (CAS 71879-59-9) and Unsaturated (CAS 40110-55-2) analogs. Resolution (Rs) must be > 1.5.

  • Sensitivity: S/N ratio for the LOQ standard (0.05% level) must be > 10 at 210 nm.

Protocol 2: Structural Identification (NMR)

Rationale: To distinguish the "yl" (saturated) from the "ylidene" (unsaturated) impurity in your standard.

  • 1H-NMR (CDCl₃, 400 MHz):

    • Saturated (Target): Look for the multiplet at δ 1.2 - 1.8 ppm (piperidine ring protons) and the doublet/multiplet at δ 2.2 ppm (CH2 adjacent to carbonyl). The benzylic CH2 appears as a singlet at δ 3.5 ppm .

    • Unsaturated (Impurity): Look for the olefinic proton singlet/triplet around δ 5.7 ppm . If this peak is present, your standard is contaminated with the precursor.

Visualizations

Diagram 1: Synthesis & Impurity Origin

This pathway shows where the Ethyl 2-(1-benzylpiperidin-4-yl)acetate fits in the Donepezil synthesis and its relationship to the "ylidene" impurity.

Donepezil_Synthesis cluster_legend Legend Start1 1-Benzyl-4-piperidone Intermediate1 Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (Unsaturated Precursor) CAS: 40110-55-2 Start1->Intermediate1 Oletination Reagent Triethyl phosphonoacetate (Horner-Wadsworth-Emmons) Reagent->Intermediate1 Target Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Target Intermediate) CAS: 71879-59-9 Intermediate1->Target Reduction Step_Hydro Hydrogenation (H2, Pd/C) Acid 2-(1-benzylpiperidin-4-yl)acetic acid Target->Acid LiOH/NaOH Step_Hydrolysis Hydrolysis Final Donepezil API Acid->Final Coupling w/ Dimethoxyindanone L1 Impurity Risk (Unsaturated) L2 Target Analyte

Caption: Synthesis pathway highlighting the critical hydrogenation step converting the unsaturated precursor (Red) to the target intermediate (Green).

Diagram 2: Reference Standard Qualification Workflow

A logical flow for qualifying an In-House standard when a USP standard is unavailable.

Standard_Qualification Start Crude Synthesized Material (>5g Batch) Purification Purification (Column Chromatography / Recrystallization) Start->Purification T1 Test 1: Structure ID (1H-NMR, 13C-NMR, MS, IR) Purification->T1 T2 Test 2: Purity Assay (HPLC-UV @ 210nm + GC-MS) Purification->T2 T3 Test 3: Residuals (TGA, ROI, KF Water) Purification->T3 Calc Mass Balance Calculation: Purity = (100 - %Volatiles - %Water - %Inorganics) * %HPLC_Area T1->Calc T2->Calc T3->Calc Decision Purity > 98.0%? Calc->Decision Fail Repurify Decision->Fail No Pass Generate CoA Assign Expiry (1 Year) Decision->Pass Yes Fail->Purification

Caption: Workflow for the characterization and qualification of an in-house working standard using the Mass Balance approach.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10400444, Ethyl (1-benzylpiperidin-4-yl)acetate. Retrieved February 12, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances. Retrieved from [Link]

TLC R_f values for benzylpiperidine esters in hexane/ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Forensic Analysts Focus: Hexane/Ethyl Acetate Solvent Systems

Executive Summary: The "Gold Standard" System

For the chromatographic analysis of benzylpiperidine esters (e.g., methylphenidate analogs, N-benzyl-4-carboethoxypiperidine), the standard Hexane/Ethyl Acetate binary system often fails to produce sharp, reproducible spots due to the basicity of the piperidine nitrogen.

The Optimized Protocol:

  • Base Solvent: Hexane : Ethyl Acetate (3:1 v/v )

  • Critical Modifier: 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia

  • Target

    
     Range:  0.25 – 0.40
    

Without the amine modifier, these compounds typically exhibit severe "tailing" or irreversible adsorption (streaking from


 0.0 to 0.2) due to hydrogen bonding with acidic silanol groups on the silica gel.
Mechanistic Insight: Why Standard TLC Fails

To achieve reproducible


 values, one must understand the molecular interaction between the analyte and the stationary phase.
  • The Analyte: Benzylpiperidine esters possess two distinct functional motifs:

    • The Ester: A polar, hydrogen-bond acceptor (moderate polarity).

    • The Tertiary Amine: A basic center (

      
       ~9.0–10.0) that protonates easily.
      
  • The Stationary Phase: Silica gel (

    
    ) is slightly acidic (
    
    
    
    ~5.0) due to surface silanol groups (
    
    
    ).
  • The Interaction: In a neutral solvent system (pure Hexane/EtOAc), the basic piperidine nitrogen interacts strongly with the acidic silanols. This acid-base interaction is often stronger than the solvent elution force, causing the compound to "drag" along the plate rather than migrate as a discrete spot.

The Solution (Basification): Adding Triethylamine (TEA) to the mobile phase saturates the active silanol sites. The TEA acts as a sacrificial base, effectively "capping" the silica acidity and allowing the benzylpiperidine ester to partition based solely on its polarity.

Comparative Data: Hexane/Ethyl Acetate Systems

The following data aggregates experimental values for various benzylpiperidine derivatives. Note that


 values are sensitive to temperature and humidity; these should be treated as reference standards.
Table 1: Retention Factors (

) in Hexane:EtOAc (3:1)
Compound ClassSpecific Analyte

Value (approx)
VisualizationNotes
Simple Ester Ethyl 1-benzylpiperidine-4-carboxylate0.28 – 0.32 UV, DragendorffRequires TEA to prevent streaking.
Complex Ester Methylphenidate (Free Base)0.30 – 0.35 UV, DragendorffSalt forms (HCl) will remain at baseline (

=0).
Glutarimide Analog N-Benzyl-2,4-bis(1-hydroxypropyl)...0.35 UVMore polar due to hydroxyls, but moves well in 3:1.
Fluorinated Analog 3-(trifluoromethyl)benzylpiperidine deriv.0.31 UVFluorine adds lipophilicity, slightly increasing

.
Impurity/Precursor 4-Benzylpiperidine (Secondary Amine)0.15 – 0.20 Ninhydrin, UVSecondary amines are more polar and stickier than tertiary esters.

Critical Note on Salt Forms: If your sample is a hydrochloride salt (e.g., Methylphenidate HCl), it is insoluble in Hexane/EtOAc. You must perform a "mini-workup" in the vial:

  • Dissolve 1 mg sample in 0.5 mL water.

  • Add 1 drop dilute

    
     or 
    
    
    
    .
  • Extract with 0.5 mL Ethyl Acetate.

  • Spot the top organic layer.

Visualization Protocols

Since benzylpiperidine esters lack extensive conjugation (unless the ester is aromatic), visualization requires specific techniques.

Method A: UV Absorption (Non-Destructive)
  • Wavelength: 254 nm

  • Mechanism: The benzyl (phenyl) ring absorbs UV light, appearing as a dark spot on

    
     fluorescent silica plates.
    
  • Limit of Detection: ~1-5 µg.

Method B: Dragendorff’s Reagent (Specific for Tertiary Amines)
  • Target: Confirms the presence of the piperidine nitrogen.

  • Appearance: Orange/Red spots on a yellow background.

  • Recipe:

    • Solution A: 0.85g Basic Bismuth Nitrate in 10mL Glacial Acetic Acid + 40mL Water.

    • Solution B: 8g Potassium Iodide in 20mL Water.

    • Spray:[1] Mix 5mL A + 5mL B + 20mL Acetic Acid + 90mL Water.

  • Validation: If a spot is UV active but Dragendorff negative, it is likely a non-amine impurity (e.g., benzyl alcohol).

Method C: Ninhydrin (Negative Control)
  • Target: Primary/Secondary amines.[1]

  • Result: N-benzylpiperidines (tertiary) will NOT stain with Ninhydrin. This is useful to detect unreacted secondary amine precursors (which will turn pink/purple).

Self-Validating Experimental Protocol

Do not rely solely on literature


 values. Use this protocol to validate your specific compound.
Step 1: The "Basified" Chamber Setup
  • Prepare 10 mL of eluent: 7.5 mL Hexane + 2.5 mL Ethyl Acetate + 0.1 mL Triethylamine .

  • Pour into the TLC chamber and add a filter paper wick.

  • Equilibrate: Close the lid and let stand for 5 minutes. Crucial for reproducible

    
    .
    
Step 2: The "Co-Spot" Verification

Never run a single spot. Always spot three lanes:

  • Lane 1: Starting Material (SM)

  • Lane 2: Co-Spot (SM + Reaction Mixture)

  • Lane 3: Reaction Mixture (RM)

Why? If the SM and Product have similar


 values (e.g., 0.30 vs 0.35), Lane 2 will show a "figure-8" or elongated spot if they are different, whereas separate lanes might look identical due to slight elution irregularities.
Step 3: Analysis Logic
  • Scenario A: Spot in Lane 3 is at

    
     0.05.
    
    • Diagnosis: Sample is likely a salt or the eluent lacks TEA.

  • Scenario B: Spot is a long streak from 0.1 to 0.4.

    • Diagnosis: Silica is overloaded or acidic. Dilute sample and add more TEA.

  • Scenario C: Dark UV spot, Dragendorff Negative.

    • Diagnosis: Cleavage of the piperidine ring; likely just the benzyl/ester fragment.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation of benzylpiperidine derivatives.

TLC_Workflow Start Start: Crude Reaction Mix CheckSolubility Is sample soluble in EtOAc? Start->CheckSolubility MiniWorkup Perform Mini-Base Workup (Aq. NH3 / EtOAc extraction) CheckSolubility->MiniWorkup No (Salt form) Spotting Spot Plate: SM | Co-Spot | RM CheckSolubility->Spotting Yes (Free base) MiniWorkup->Spotting EluentPrep Prepare Eluent: Hex:EtOAc (3:1) + 1% TEA Spotting->EluentPrep RunTLC Develop Plate EluentPrep->RunTLC Visualize Visualize (UV 254nm) RunTLC->Visualize Decision1 Spot Shape? Visualize->Decision1 GoodSpot Discrete Spot (Rf 0.2-0.4) Success Decision1->GoodSpot Round/Oval Streaking Streaking / Tailing Decision1->Streaking Tail > 1cm Baseline Stuck at Baseline (Rf < 0.1) Decision1->Baseline No movement FixStreak Increase TEA to 2-5% or Switch to DCM:MeOH (95:5) Streaking->FixStreak FixBaseline Compound too polar? Switch to EtOAc:MeOH (9:1) Baseline->FixBaseline

Figure 1: Decision tree for TLC method development of benzylpiperidine esters, addressing common issues like solubility and streaking.

References
  • National Institutes of Health (NIH). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. (2024). Retrieved from

    • Source of specific Rf data (0.35, 0.31) for functionalized benzylpiperidines in Hex/EtOAc 3:1.
  • Royal Society of Chemistry. Supporting Information: Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. (2015). Retrieved from

    • Validation of Rf ~0.2-0.3 for N-benzyl-4-carboethoxypiperidine analogs.
  • Chemistry LibreTexts. Thin Layer Chromatography: A Complete Guide to TLC. (2022). Retrieved from

    • Foundational theory on amine streaking and solvent selection.
  • Journal of Indian Society of Toxicology. Thin Layer Chromatography of Benzodiazepines and Alkaloids. (2011). Retrieved from

    • Protocols for Dragendorff's reagent preparation and specificity for tertiary amines.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl (1-benzylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Ethyl (1-benzylpiperidin-4-yl)acetate (CAS: 71879-59-9 / CID: 10400444) is a pharmaceutical intermediate commonly used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil).

Core Disposal Directive: This compound must be managed as Hazardous Chemical Waste . It is strictly prohibited to dispose of this substance via sanitary sewer, trash, or evaporation.

  • Primary Disposal Path: High-Temperature Incineration (via licensed waste vendor).

  • Waste Stream: Non-Halogenated Organic Solvent/Solid.

  • Immediate Hazard: Irritant (Skin/Eye/Respiratory) and Potential Aquatic Toxin.[1]

Chemical Hazard Profile & Risk Assessment

To ensure a self-validating safety protocol, one must understand the why behind the handling procedures. This compound combines a basic amine moiety with an ester functionality.

PropertySpecificationOperational Implication
Chemical Structure Piperidine ring, Benzyl group, Ethyl acetate side chainIncompatible with Strong Oxidizers & Acids. The amine is basic; mixing with strong acids generates heat (exothermic neutralization).
Physical State Viscous Liquid or Low-Melting SolidRequires wide-mouth HDPE or Glass containers. Avoid narrow-neck flasks which complicate transfer.
Flash Point >100°C (Estimated/Combustible)Class IIIB Combustible. While not highly flammable, it adds fuel load to fire.
Toxicity Irritant (H315, H319); Aquatic Tox (H411/412)Do not release to environment. The benzyl-piperidine motif is persistent and toxic to aquatic life.

Critical Risk: The primary operational risk is cross-contamination with strong oxidizers (e.g., nitric acid, perchlorates), which can lead to rapid decomposition or fire.

Waste Segregation & Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this compound. This workflow prevents the common error of misclassifying "non-flammable" organics as general trash.

DisposalWorkflow Start Waste Generation: This compound CheckState Check Physical State Start->CheckState Liquid Liquid / Viscous Oil CheckState->Liquid Solid Solid / Crystalline CheckState->Solid Segregation Segregation Check: Is it mixed with Halogens? Liquid->Segregation Solid->Segregation StreamA Stream A: Halogenated Waste (If mixed with DCM/Chloroform) Segregation->StreamA Yes (Mixed) StreamC Stream C: Non-Halogenated Organic (Preferred Route) Segregation->StreamC No (Pure/Solvent Mix) Container Containerize: HDPE or Amber Glass (Vented Cap if reaction risk) StreamA->Container StreamC->Container Label Labeling: 'Non-Halogenated Organic Waste' List: this compound Container->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision tree for the segregation and disposal of piperidine-based intermediates.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Segregation

Objective: Prevent exothermic reactions in the waste container.

  • pH Check: If the waste was part of a reaction mixture, check the pH.

    • If Acidic (< pH 4): Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8.

    • Why? Adding an acidic waste stream to a general organic waste container (often containing other amines) can cause rapid heating and container pressurization.

  • Solvent Compatibility: Ensure the waste is not mixed with Halogenated Solvents (Dichloromethane, Chloroform) unless unavoidable. Halogenated waste is much more expensive to incinerate. Segregate into "Non-Halogenated" streams whenever possible.

Phase 2: Containerization

Objective: Containment integrity during transport.

  • Select Container: Use High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.

    • Note: Avoid standard LDPE wash bottles for long-term storage as amines can sometimes degrade plasticizers over time.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the volume.

Phase 3: Labeling & Hand-off

Objective: Regulatory compliance (RCRA/EPA).

  • Label Details:

    • Chemical Name: Write out "this compound" fully. Do not use abbreviations like "E-BP-Acetate."

    • Hazards: Check "Irritant" and "Toxic."[2]

  • Storage: Store in a Flammable Safety Cabinet (due to the likely organic solvent matrix) until pickup.

  • Disposal Method: Hand off to your EHS (Environmental Health & Safety) department for Incineration .

    • Mechanism:[3] Incineration at >1000°C ensures the destruction of the piperidine ring and benzyl group, preventing environmental leaching [1].

Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Containment: Encircle the spill with an absorbent sock or vermiculite.

  • Absorption: Cover the liquid with vermiculite , sand , or a commercial organic spill pad.

    • Avoid: Do not use paper towels alone, as this increases the surface area for evaporation of any associated solvents.

  • Cleanup: Scoop material into a disposable wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

  • Decontamination: Wash the surface with a soap/water solution to remove the oily residue typical of benzyl esters.

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the benzyl group aids skin absorption; prompt washing is critical.

  • Eye Contact: Rinse with water for 15 minutes. Seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • PubChem. (2023). This compound Compound Summary (CID 10400444).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Piperidine - Acute Exposure Guideline Levels. NCBI Bookshelf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (1-benzylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for laboratory personnel handling Ethyl (1-benzylpiperidin-4-yl)acetate. Given that comprehensive, peer-reviewed safety data for this specific compound is not widely available, this guide is built upon a conservative, risk-based approach.[1][2] We will infer potential hazards by analyzing its constituent chemical moieties: the piperidine ring, the ethyl acetate group, and the benzyl group. This methodology ensures a high margin of safety and aligns with the best practices mandated by the Occupational Safety and Health Administration (OSHA) for handling novel or uncharacterized chemical substances in a laboratory setting.[3][4][5]

Foundational Principle: Hazard Assessment by Chemical Analogy

This compound is a substituted piperidine and an ester. Lacking specific toxicological data, we must treat it with the caution afforded to its more well-characterized structural relatives.

  • Piperidine Core: The piperidine scaffold is a known irritant. Piperidine itself is a flammable liquid that can cause severe skin and eye irritation upon contact and respiratory irritation upon inhalation.[6][7] Therefore, we must assume this compound poses similar risks of being a skin, eye, and respiratory irritant.

  • Ester Functionality: Esters, as a class, can be volatile, and their vapors may be irritating to the respiratory system.[8] Safe handling practices for esters necessitate working in well-ventilated areas and avoiding inhalation.[8]

  • N-Benzyl Moiety: Structurally similar compounds, such as N-Benzyl-4-piperidone, are classified as causing skin and eye irritation and may cause allergic skin reactions.[9] This strongly suggests a sensitization potential for the title compound.

Based on this analysis, this compound must be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and as a possible skin sensitizer.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical line of defense against direct chemical exposure. The following table outlines the minimum required PPE, with the rationale grounded in the principles of chemical safety.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles with side shields, conforming to ANSI Z87.1 or equivalent standards. A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.Protects against accidental splashes to the eyes, which, based on analogs like piperidine, could cause severe irritation or damage.[6]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.[10] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's breakthrough time data.Prevents direct skin contact. Substituted piperidines and related compounds are known skin irritants and potential sensitizers.[9][11] Natural rubber or PVC gloves may offer poor resistance.[7]
Body Protection A fully buttoned, flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger volumes.Protects skin and personal clothing from contamination by spills or splashes.[8]
Footwear Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[8][12]Prevents exposure from spills that may reach the floor.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if the substance is handled outside of a certified chemical fume hood or if aerosolization is likely.[13] The need for respiratory protection should be determined by a formal risk assessment.Minimizes the risk of inhaling potentially irritating vapors, a known hazard associated with both esters and piperidine derivatives.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is paramount for minimizing exposure risk.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][12] This is the primary method for controlling exposure to volatile vapors.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within a 10-second travel distance from the work area. Verify their functionality on a regular basis.

Safe Handling Workflow
  • Preparation: Before handling the chemical, ensure the work area is clean and uncluttered.[10] Don all required PPE as specified in the table above.

  • Aliquotting: When transferring the chemical, use tools and techniques that minimize the generation of aerosols or dust. Use sealed containers for transport within the laboratory.

  • During Reaction: Keep all containers of the chemical tightly sealed when not in use. If heating is required, use controlled heating sources like mantles or water baths; avoid open flames.[12]

  • Post-Handling: After completing the work, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.[8][10] Decontaminate the work surface and any equipment used.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Inspect & Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Transfer Chemical B->C Enter Hood D Perform Experimental Work C->D E Seal All Containers D->E F Decontaminate Work Area & Glassware E->F Work Complete G Segregate & Label Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I G cluster_ppe PPE Decision Tree start Handling this compound? q_hood Working in a Certified Fume Hood? start->q_hood ppe_base Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-Toe Shoes q_hood->ppe_base Yes ppe_resp Additional PPE: - NIOSH-Approved Respirator (Organic Vapor Cartridge) q_hood->ppe_resp No q_splash Risk of Splash? (e.g., >50mL) ppe_base->q_splash ppe_resp->ppe_base ppe_face Additional PPE: - Full Face Shield q_splash->ppe_face Yes end_node Proceed with Caution q_splash->end_node No ppe_face->end_node

Caption: Decision tree for selecting appropriate PPE.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Hazard Summary: Piperidine. New Jersey Department of Health. [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • PIPERIDINE Safety Data Sheet. AmericanBio. [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.